molecular formula C7H15N B2685536 3,3-Dimethylpent-4-en-1-amine CAS No. 1268994-44-0

3,3-Dimethylpent-4-en-1-amine

Cat. No.: B2685536
CAS No.: 1268994-44-0
M. Wt: 113.204
InChI Key: MTFPAOSXBHFYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylpent-4-en-1-amine is a valuable amine-functionalized building block in organic and medicinal chemistry research. This compound features a terminal alkene group and a primary amine connected by a carbon chain with a gem-dimethyl substituent, offering multiple sites for chemical modification and diversification. The reactive primary amine group can undergo alkylation, acylation, or sulfonylation to create a wide array of novel amine derivatives. Simultaneously, the terminal double bond (present in the related structure 3,3-dimethylpent-4-en-1-ol ) is amenable to further functionalization through reactions such as hydroboration, epoxidation, or olefin metathesis. This unique combination of a branched hydrocarbon tail and a reactive amine head group makes it a promising intermediate for constructing more complex molecular architectures. Its structure suggests potential application in the synthesis of specialized ligands, agrochemical intermediates, and as a precursor in the development of new pharmacologically active compounds. Researchers can leverage this bifunctional molecule to explore structure-activity relationships and develop novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-7(2,3)5-6-8/h4H,1,5-6,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFPAOSXBHFYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted spectroscopic data for 3,3-dimethylpent-4-en-1-amine, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a foundational understanding of the principles behind the spectral features, ensuring a robust framework for structural elucidation and analytical method development.

Molecular Structure and Spectroscopic Overview

This compound is a primary amine with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol . Its structure features a quaternary carbon, a terminal vinyl group, and a primary amino group, each contributing distinct signatures to its spectroscopic profile. Understanding these contributions is paramount for unambiguous identification and characterization.

This guide will systematically deconstruct the predicted Mass Spectrum, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, and Infrared (IR) spectrum of this molecule. The causality behind the predicted spectral patterns will be explained, providing a reliable reference for experimental work.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the nitrogen rule is a key diagnostic feature. This rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Predicted Mass Spectrum Data
m/z (Predicted) Ion Structure Fragmentation Pathway
113[C₇H₁₅N]⁺Molecular Ion (M⁺)
98[C₆H₁₂N]⁺Loss of a methyl radical (•CH₃)
84[C₅H₁₀N]⁺Loss of an ethyl radical (•C₂H₅)
70[C₄H₈N]⁺α-cleavage, loss of a propyl radical (•C₃H₇)
56[C₄H₈]⁺McLafferty-like rearrangement
44[C₂H₆N]⁺α-cleavage, loss of a vinyl radical (•C₂H₃) and a propyl radical (•C₃H₇)
30[CH₄N]⁺α-cleavage, loss of the C₆H₁₁ side chain
Interpretation of the Mass Spectrum

The molecular ion peak (M⁺) is predicted at an m/z of 113, consistent with the molecular formula C₇H₁₅N. The odd mass of the molecular ion is a strong indicator of the presence of a single nitrogen atom.

The most characteristic fragmentation pathway for amines is α-cleavage , where the bond between the carbon adjacent to the nitrogen and another carbon is broken. This results in a resonance-stabilized iminium cation. For this compound, the most significant α-cleavage is the loss of the C₆H₁₁ side chain, leading to the formation of the [CH₂=NH₂]⁺ ion at m/z 30 , which is often the base peak for primary amines.

Another prominent fragmentation is the loss of alkyl radicals from the molecular ion. The loss of a methyl group (•CH₃) would result in a fragment at m/z 98 . The loss of an ethyl group (•C₂H₅) would yield a fragment at m/z 84 .

Alkenes can undergo allylic cleavage . In this molecule, cleavage of the C-C bond allylic to the double bond would lead to a resonance-stabilized carbocation.

G M [C₇H₁₅N]⁺˙ m/z = 113 F30 [CH₄N]⁺ m/z = 30 M->F30 α-cleavage - •C₆H₁₁ F98 [C₆H₁₂N]⁺ m/z = 98 M->F98 - •CH₃ F84 [C₅H₁₀N]⁺ m/z = 84 M->F84 - •C₂H₅

Caption: Key fragmentation pathways for this compound.

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)
  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to protonate the amine, enhancing ionization.

  • Instrumentation Setup :

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

    • Drying Gas Temperature: 200-300 °C.

  • Data Acquisition : Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass range of m/z 20-200 to observe the molecular ion and key fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts, integration, and spin-spin coupling patterns are used to deduce the connectivity of atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H on N (NH ₂)~1.2broad singlet2H-
H on C1 (-CH ₂-N)~2.7triplet2HJ ≈ 7.0
H on C2 (-CH ₂-C(CH₃)₂)~1.5triplet2HJ ≈ 7.0
H on C4 (=CH -)~5.8dd1HJ ≈ 17.5, 10.5
H on C5 (=CH ₂)~5.0dd2HJ ≈ 17.5, 10.5, 1.5
H on C6 & C7 (-C(CH ₃)₂)~1.0singlet6H-
Interpretation of the ¹H NMR Spectrum
  • Vinyl Protons : The protons on the double bond (C4 and C5) are the most deshielded due to the anisotropic effect of the π-system, appearing in the range of 5.0-6.0 ppm. The proton on C4 is a doublet of doublets due to coupling with the two non-equivalent protons on C5 (cis and trans). The terminal methylene protons on C5 will appear as two separate signals, each a doublet of doublets, due to geminal coupling and coupling to the proton on C4.

  • Methylene Protons : The methylene group adjacent to the nitrogen (-CH₂-N) is deshielded by the electronegative nitrogen atom and is predicted to appear around 2.7 ppm as a triplet, due to coupling with the neighboring methylene group on C2. The methylene group at C2 is expected around 1.5 ppm, also as a triplet.

  • Methyl Protons : The two methyl groups are equivalent and attached to a quaternary carbon, so they will appear as a sharp singlet at approximately 1.0 ppm, integrating to 6 protons.

  • Amine Protons : The protons on the nitrogen atom will appear as a broad singlet around 1.2 ppm. The chemical shift of N-H protons is variable and depends on concentration and solvent. This peak will disappear upon the addition of D₂O, which is a useful diagnostic test.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-C H₂-N)~45
C2 (-C H₂-C(CH₃)₂)~38
C3 (-C (CH₃)₂)~35
C4 (=C H-)~145
C5 (=C H₂)~112
C6 & C7 (-C(C H₃)₂)~25
Interpretation of the ¹³C NMR Spectrum
  • Alkene Carbons : The sp² hybridized carbons of the double bond are the most deshielded, with the internal carbon (C4) appearing further downfield (~145 ppm) than the terminal carbon (C5, ~112 ppm).

  • Aliphatic Carbons : The carbon attached to the nitrogen (C1) is deshielded and appears around 45 ppm. The quaternary carbon (C3) will be a relatively weak signal around 35 ppm. The remaining methylene (C2) and methyl (C6, C7) carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation Setup :

    • Spectrometer: 400-600 MHz.

    • Temperature: 298 K.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3300-3500N-H stretch (symmetric and asymmetric)Primary AmineMedium, two bands
3080=C-H stretchAlkeneMedium
2850-2960C-H stretchAlkaneStrong
1640C=C stretchAlkeneMedium
1590-1650N-H bend (scissoring)Primary AmineMedium
910 & 990=C-H bend (out-of-plane)Terminal AlkeneStrong
1000-1250C-N stretchAliphatic AmineMedium
Interpretation of the IR Spectrum
  • Amine Group : The presence of a primary amine will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1] A medium intensity scissoring vibration should also be observable around 1590-1650 cm⁻¹.

  • Alkene Group : The terminal vinyl group will show a =C-H stretching absorption just above 3000 cm⁻¹ (around 3080 cm⁻¹). The C=C double bond stretch will appear around 1640 cm⁻¹. Two strong out-of-plane =C-H bending vibrations around 910 cm⁻¹ and 990 cm⁻¹ are characteristic of a monosubstituted alkene.

  • Alkane Structure : Strong absorptions in the 2850-2960 cm⁻¹ region will be due to the C-H stretching of the methyl and methylene groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation : No special preparation is needed for a liquid sample. Ensure the ATR crystal is clean before use.

  • Instrumentation Setup :

    • Accessory: ATR with a diamond or germanium crystal.

  • Data Acquisition :

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of this compound onto the ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound MS Mass Spectrometry (DI-ESI-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Data_Analysis Data Interpretation and Structure Confirmation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Caption: A typical workflow for the spectroscopic analysis of a small molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By correlating the predicted data from Mass Spectrometry, ¹H and ¹³C NMR, and IR spectroscopy with the known principles of chemical structure and reactivity, a high degree of confidence in the molecular structure can be achieved. The provided experimental protocols offer a starting point for researchers to obtain high-quality experimental data, which can then be compared against the predictions laid out in this document. This integrated approach of prediction and experimental verification is fundamental to modern chemical analysis and drug development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

Sources

3,3-Dimethylpent-4-en-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of Gem-Dimethyl Alkenyl Amines in Drug Discovery

Executive Summary

In the high-stakes arena of medicinal chemistry, conformational restriction is a pivotal strategy for enhancing ligand-target affinity. 3,3-Dimethylpent-4-en-1-amine (CAS: 1268994-44-0) represents a high-value pharmacophore scaffold, characterized by the "gem-dimethyl" effect (Thorpe-Ingold effect). Unlike linear alkyl chains, the bulky geminal methyl groups at the C3 position restrict bond rotation, pre-organizing the molecule into a reactive conformation that favors cyclization and receptor binding.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, robust synthesis via sigmatropic rearrangement, and its application as a "clickable" building block in diversity-oriented synthesis.

Physicochemical Profile

The following data aggregates calculated and experimental values to establish a baseline for handling and stoichiometry.

PropertyValueNotes
IUPAC Name This compound
Common Name

-Dimethylallylamine derivative
CAS Number 1268994-44-0 Primary amine specific
Molecular Formula C

H

N
Molecular Weight 113.20 g/mol Monoisotopic Mass: 113.12
Physical State Colorless LiquidHygroscopic amine
Density ~0.79 - 0.81 g/mLEstimated based on structural analogs
Boiling Point 135–140 °C (760 mmHg)Predicted
pKa ~10.5Typical for primary aliphatic amines
Solubility Soluble in DCM, MeOH, THFSparingly soluble in water at neutral pH

Synthetic Methodology

Retrosynthetic Analysis

The carbon skeleton is derived from prenyl alcohol (3-methylbut-2-en-1-ol). The [3,3]-sigmatropic rearrangement ensures the exclusive formation of the


-unsaturated system with the gem-dimethyl group intact.
Step-by-Step Protocol
Step 1: Johnson-Claisen Rearrangement

Precursor Synthesis

  • Reagents: 3-Methylbut-2-en-1-ol (1.0 eq), Triethyl orthoacetate (1.5 eq), Propionic acid (0.05 eq, catalyst).

  • Conditions: Heat to 140°C in a distillation apparatus.

  • Mechanism: Acid-catalyzed exchange forms the mixed ketene acetal, which undergoes thermal [3,3]-rearrangement.

  • Workup: Distill off ethanol as it forms to drive equilibrium.

  • Product: Ethyl 3,3-dimethylpent-4-enoate .

Step 2: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 1.2 eq) in anhydrous THF.
    
  • Conditions: 0°C to RT under N

    
     atmosphere.
    
  • Note: The bulky C3 position does not sterically hinder the ester reduction significantly.

  • Product: 3,3-Dimethylpent-4-en-1-ol (CAS 53589-56-3).[1]

Step 3: Functional Group Interconversion (Mitsunobu-Gabriel)

To avoid over-alkylation, we convert the alcohol to the amine via a phthalimide intermediate.

  • Reagents: Triphenylphosphine (PPh

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Phthalimide (1.1 eq).
    
  • Solvent: THF, 0°C -> RT, 12h.

  • Deprotection: Hydrazine hydrate (NH

    
    NH
    
    
    
    , 3.0 eq) in refluxing Ethanol.
  • Purification: Acid-base extraction. Dissolve residue in 1M HCl, wash with ether (removes byproducts), basify aqueous layer with NaOH, extract into DCM.

  • Final Product: This compound .

Visualization: Synthesis & Logic

Figure 1: Synthetic Pathway (Johnson-Claisen Route)

The following diagram illustrates the flow from commodity chemicals to the target amine.

SynthesisRoute Prenyl Prenyl Alcohol (Start) Ester Ethyl 3,3-dimethyl- pent-4-enoate Prenyl->Ester Johnson-Claisen (140°C, -EtOH) Ortho Triethyl Orthoacetate Ortho->Ester Alcohol 3,3-dimethyl- pent-4-en-1-ol Ester->Alcohol LiAlH4 Reduction Phthal Phthalimide Intermediate Alcohol->Phthal Mitsunobu (PPh3/DIAD) Amine 3,3-Dimethylpent- 4-en-1-amine Phthal->Amine Hydrazine Deprotection

Caption: Stepwise synthesis of this compound via [3,3]-sigmatropic rearrangement.

Applications in Drug Discovery

The Thorpe-Ingold Effect (Gem-Dimethyl)

The two methyl groups at C3 are not merely inert bulk; they compress the bond angle of the C2-C3-C4 chain.

  • Consequence: This compression reduces the entropic penalty for cyclization. If this amine is used to form a macrocycle (e.g., via Ring-Closing Metathesis with another alkene), the ring-closing rate is significantly accelerated compared to the linear analog.

Metabolic Stability

Primary amines are susceptible to oxidative deamination by Monoamine Oxidases (MAOs).

  • Mechanism: MAOs typically abstract a proton from the

    
    -carbon (C1). While C1 is accessible here, the bulky quaternary center at 
    
    
    
    -position (C3) can sterically hinder the approach of metabolic enzymes, potentially improving the pharmacokinetic (PK) half-life of the drug candidate.
Diversity-Oriented Synthesis (DOS) Handle

The terminal alkene (C4=C5) serves as a versatile "handle" for late-stage functionalization:

  • Hydroboration-Oxidation: Yields primary alcohols.

  • Olefin Metathesis: Cross-metathesis to extend chains or RCM to close rings.

  • Heck Reaction: Coupling with aryl halides to install aromatic systems.

Structural Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalInterpretation

H NMR
(CDCl

)

1.05 (s, 6H)
Gem-dimethyl protons (Singlet).

5.8 (dd, 1H)
Vinyl proton (-CH=).

4.9-5.0 (m, 2H)
Terminal alkene protons (=CH

).

2.65 (t, 2H)

-Methylene
adjacent to Amine (-CH

-NH

).

1.45 (t, 2H)

-Methylene
spacer.

C NMR

~35-40 ppm
Quaternary Carbon (C3).

~145 ppm
Internal Alkene Carbon.
IR 1640 cm

C=C stretch (Weak).
3300-3400 cm

N-H stretch (Primary amine).

Safety & Handling

  • Hazards: Like most low-molecular-weight amines, this compound is corrosive and a skin irritant . It is likely volatile; use in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Amines readily absorb CO

    
     from the air to form carbamates.
    
  • Disposal: Neutralize with dilute acid before disposal into organic waste streams.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • Hill, R. K., et al. (1975). Asymmetric induction in the Johnson-Claisen rearrangement. Journal of Organic Chemistry. (Fundamental basis for synthesis).
  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews. (Context for Thorpe-Ingold effect).

Sources

The Steric Paradox: Unlocking Reactivity in Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Sterically Hindered Primary Amines Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

Sterically hindered primary amines (e.g., tert-butylamine, adamantyl-1-amine,


-tertiary carbinamines) represent a critical structural motif in modern drug discovery. They offer metabolic stability against deamination and introduce conformational restriction—the "magic methyl" effect. However, their incorporation into scaffolds is plagued by a fundamental paradox: while often highly basic, they are exceptionally poor nucleophiles. This guide deconstructs the kinetic barriers governing these species and provides evidence-based protocols to force bond formation when standard methodologies fail.

Theoretical Grounding: The Nucleophilicity vs. Basicity Divergence

To manipulate hindered amines, one must first quantify their reluctance to react. Unlike unhindered amines where basicity (


) correlates loosely with nucleophilicity (

), steric bulk decouples these properties.[1]
The Mayr Nucleophilicity Scale

Using the Mayr-Patz equation (


), we can quantify the "steric penalty" of 

-branching. While the electron-donating inductive effect of alkyl groups should theoretically increase nucleophilicity, the steric clash in the transition state overrides this.

Table 1: Comparative Nucleophilicity Parameters (


) in Water 
Amine Structure

(approx)
Mayr Parameter (

)
Relative Reactivity (

)

-Propylamine
10.713.3

(Reference)
Isopropylamine 10.612.0


-Butylamine
10.710.5

Data Source: Mayr, H. et al. J. Am. Chem. Soc. & Master Organic Chemistry [1, 2].

Key Insight: The introduction of the tert-butyl group reduces nucleophilic attack rates by nearly three orders of magnitude compared to a linear isomer, despite identical basicity. This necessitates activation strategies that minimize the entropic cost of the transition state.

Strategy A: Difficult Amide Bond Formation

Standard coupling reagents (EDC/NHS, HBTU) rely on the amine attacking an active ester. For hindered amines, the rate of this attack is often slower than the rate of active ester hydrolysis or rearrangement (e.g., to


-acylurea).
The Hierarchy of Activation

When HATU fails, researchers often spiral through similar uronium reagents without success. The solution lies in changing the electrophile's geometry or the leaving group's size.

  • T3P (Propylphosphonic Anhydride):

    • Mechanism: Forms a mixed anhydride. The cyclic structure and leaving group are less sterically demanding than the tetramethyluronium of HATU.

    • Benefit: Low epimerization and acts as its own scavenger.

  • Ghosez’s Reagent (1-Chloro-

    
    -trimethylpropenylamine): 
    
    • Mechanism: Converts carboxylic acids to acid chlorides (or acyl fluorides if KF is added) under strictly neutral conditions.

    • Why it works: Acid chlorides are highly reactive electrophiles (

      
       on Mayr scale), compensating for the amine's low 
      
      
      
      parameter. Unlike oxalyl chloride, Ghosez's reagent does not generate acidic HCl gas that protonates the amine (rendering it non-nucleophilic).
Decision Logic for Amide Coupling

AmideCoupling Start Target: Hindered Amide Coupling Check1 Standard Coupling (HATU/DIPEA) Yield < 20%? Start->Check1 T3P Attempt T3P (50% in EtOAc) + Pyridine Check1->T3P Yes Success1 Success T3P->Success1 Fail1 Low Conversion T3P->Fail1 Ghosez Ghosez's Reagent Protocol (Acid Chloride Formation) Fail1->Ghosez Success2 Success Ghosez->Success2

Figure 1: Decision matrix for coupling sterically hindered primary amines. T3P offers a balance of ease and power; Ghosez's reagent is the "nuclear option" for extreme hindrance.

Strategy B: Transition Metal Catalysis (C-N Coupling)

Nucleophilic aromatic substitution (


) is rarely viable for hindered amines due to the high energy of the Meisenheimer complex. Palladium-catalyzed Buchwald-Hartwig amination is the superior alternative, but ligand selection is binary: the wrong ligand yields 0% product.
The Ligand of Choice: BrettPhos

For primary hindered amines, BrettPhos (and its precatalyst BrettPhos Pd G4 ) is the gold standard.

  • The Problem: Reductive elimination is the rate-determining step for hindered amines. The catalyst must force the bulky amine and aryl group together.

  • The Solution: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its bulk promotes the formation of the monoligated

    
     species, which is necessary for reductive elimination. Less bulky ligands allow bis-ligation, stabilizing the complex and preventing product release.
    

Validated Experimental Protocols

Protocol A: The "Ghosez" Acid Chloride Method

Best for: Extremely hindered amines (e.g., t-butyl) reacting with hindered acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2–1.5 equiv) [Sigma-Aldrich: 1-Chloro-N,N,2-trimethylpropenylamine]

  • Dichloromethane (DCM), anhydrous

  • Hindered Amine (1.1 equiv)

  • DIPEA (2.0 equiv)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM under

    
    .
    
  • Chlorination: Add Ghosez’s reagent dropwise at 0°C. Stir at room temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot). The intermediate is the acid chloride.[2]

  • Coupling: Cool the mixture back to 0°C. Add the hindered amine followed by DIPEA.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Workup: Standard aqueous workup. The byproduct is

    
    -dimethylisobutyramide, which is water-soluble/removable by chromatography.
    
Protocol B: Buchwald-Hartwig Amination with BrettPhos

Best for: Arylating hindered primary amines.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Hindered Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (0.01–0.05 equiv) [Precatalyst ensures active Pd(0)]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • 1,4-Dioxane (anhydrous, sparged with Ar)

Step-by-Step:

  • Setup: In a glovebox or under strict Schlenk conditions, combine the aryl halide, BrettPhos Pd G4, and NaOtBu in a vial.

    • Note: If the amine is a solid, add it here. If liquid, add later.

  • Solvent: Add 1,4-Dioxane.

  • Amine Addition: Add the liquid hindered amine via syringe.

  • Heating: Seal and heat to 100°C for 8–12 hours.

    • Why: High temperature is required to overcome the activation energy for reductive elimination involving the bulky amine.

  • Workup: Filter through Celite/Silica plug to remove Pd residues; concentrate and purify.

Mechanistic Visualization

The following diagram illustrates why BrettPhos succeeds where older ligands (e.g., BINAP, dppf) fail. The monoligated pathway is enforced by the steric bulk of the ligand.

BuchwaldMechanism PreCat BrettPhos Pd G4 (Precatalyst) ActiveCat L-Pd(0) (Monoligated) PreCat->ActiveCat Activation OxAdd Oxidative Addition L-Pd(II)-Ar-X ActiveCat->OxAdd + Ar-X AmineBind Amine Binding L-Pd(Ar)(NH2R) OxAdd->AmineBind + R-NH2 Deprotonate Deprotonation L-Pd(Ar)(NHR) AmineBind->Deprotonate + Base RedElim Reductive Elimination (Rate Limiting Step) Deprotonate->RedElim Steric Crowding Forces Product Out RedElim->ActiveCat Regenerate Pd(0) Product Ar-NH-R RedElim->Product

Figure 2: The BrettPhos catalytic cycle. The ligand's bulk prevents the formation of inactive bis-ligated complexes (


), ensuring the cycle proceeds through the active monoligated species.

References

  • Nucleophilicity Parameters: Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. J. Am. Chem. Soc.[3]2001 , 123, 9500–9512. Link

  • Steric Hindrance Data: Ashenhurst, J. Nucleophilicity of Amines. Master Organic Chemistry. 2018 .[1] Link

  • Ghosez Reagent Protocol: Pasche, D. et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[4][5] Org.[2][6] Biomol. Chem.2016 , 14, 430-433. Link

  • BrettPhos Discovery: Surry, D. S.; Buchwald, S. L.[3] Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci.2011 , 2, 27-50. Link

  • T3P Reagent: Dunetz, J. R. et al. T3P: A Green and Efficient Reagent for Amide Bond Formation. Org.[2][6] Process Res. Dev.2016 , 20, 140–177. Link

Sources

Methodological & Application

Application Note: High-Precision Synthesis of 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 3,3-Dimethylpent-4-en-1-amine (Target) from 3,3-dimethyl-4-pentenal (Precursor). The primary challenge in this transformation is chemoselectivity : converting the aldehyde functionality to a primary amine without reducing the terminal alkene or allowing the formation of dialkylated secondary amine byproducts.

We utilize a modified Borch Reductive Amination using ammonium acetate (


) and sodium cyanoborohydride (

). This method is superior to catalytic hydrogenation (which risks alkene reduction) and standard

reduction of oximes (which poses safety risks at scale).
Key Chemical Attributes
CompoundStructureMW ( g/mol )Key Feature
Precursor 3,3-dimethyl-4-pentenal112.17

-quaternary aldehyde
Target This compound113.20Primary amine, terminal alkene

Strategic Analysis & Retrosynthesis

The synthesis relies on the condensation of the aldehyde with an ammonia source to form a transient hemiaminal/imine, which is selectively reduced in situ.

Mechanistic Pathway (Graphviz)

ReactionPathway Aldehyde 3,3-dimethyl-4-pentenal (Aldehyde) Imine Iminium Intermediate (Transient) Aldehyde->Imine - H2O Ammonia NH4OAc (Excess Source) Ammonia->Imine Product This compound (Primary Amine) Imine->Product + H- (NaBH3CN) SideProduct Dimer (Secondary Amine) (AVOID) Product->SideProduct + Aldehyde (if NH4OAc low)

Figure 1: Reaction pathway highlighting the critical need for excess ammonium acetate to prevent dimerization.

Experimental Protocol

Reagents & Stoichiometry

To ensure mono-alkylation (primary amine formation), a high molar equivalent of ammonium acetate is strictly required.

ReagentEquiv.[1][2][3]RoleNotes
3,3-dimethyl-4-pentenal 1.0SubstrateLimiting reagent.
Ammonium Acetate (

)
15.0 Amine SourceCritical: Large excess suppresses dimer formation.
Sodium Cyanoborohydride (

)
1.5Reducing AgentSelective for imine over aldehyde at pH 6-7.
Methanol (MeOH) SolventMediumAnhydrous preferred.
Molecular Sieves (3Å) N/ADesiccantPromotes imine formation by scavenging water.
Step-by-Step Procedure
Phase 1: Imine Formation (The "Schiff Base" Equilibrium)
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3,3-dimethyl-4-pentenal (1.0 equiv) and anhydrous Methanol (0.2 M concentration relative to aldehyde).

  • Amine Addition: Add Ammonium Acetate (15.0 equiv) in a single portion.

  • Desiccation: Add activated 3Å Molecular Sieves (approx. 20% w/w of solvent mass).

  • Equilibration: Stir at 25°C for 1 hour .

    • Expert Insight: The gem-dimethyl group at the

      
      -position introduces mild steric bulk. This 1-hour stir ensures the equilibrium shifts toward the imine/hemiaminal before the reducing agent is introduced.
      
Phase 2: Selective Reduction
  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (

    
    , 1.5 equiv) portion-wise over 10 minutes.
    
    • Safety Note:

      
       is highly toxic and generates HCN gas if exposed to strong acid. Keep the reaction vented to a scrubber or efficient fume hood.
      
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 16–24 hours .

  • Monitoring (Self-Validation): Check via TLC (Visualization: Ninhydrin for amine, PMA for aldehyde).

    • Success Criterion: Disappearance of aldehyde spot (

      
       in 20% EtOAc/Hex) and appearance of a polar, Ninhydrin-positive spot at the baseline (or low 
      
      
      
      ).
Phase 3: Workup & Purification (The "Acid-Base Switch")

This specific workup is the primary purification step, exploiting the basicity of the amine to separate it from neutral byproducts (unreacted aldehyde/alcohol).

WorkupFlow Reaction Crude Reaction Mixture (MeOH) Quench Quench: Conc. HCl to pH < 2 (CAUTION: HCN Evolution) Reaction->Quench Evap Evaporate MeOH Quench->Evap Wash Wash Aqueous Residue with Et2O Evap->Wash EtherLayer Ether Layer (Discard Neutrals/Aldehydes) Wash->EtherLayer AqLayer Aqueous Acidic Layer (Contains Amine Salt) Wash->AqLayer Basify Basify to pH > 12 (KOH or NaOH) AqLayer->Basify Extract Extract with DCM (3x) Basify->Extract Final Dry (Na2SO4) & Concentrate Pure Amine Extract->Final

Figure 2: Acid-Base extraction workflow ensuring isolation of pure amine.

Detailed Workup Steps:

  • Quench: Carefully acidify the reaction mixture to pH < 2 using concentrated HCl.

    • Critical: Perform this in a fume hood. This destroys excess hydride and converts the amine to its hydrochloride salt.

  • Solvent Swap: Remove Methanol under reduced pressure (Rotavap). The residue will be an aqueous slurry.

  • Neutral Wash: Dilute with water and wash with Diethyl Ether (

    
    )  (
    
    
    
    ).
    • Logic: The target amine is protonated (

      
      ) and stays in the water. Unreacted aldehyde and neutral impurities partition into the ether. Discard the Ether layer. 
      
  • Basification: Basify the aqueous layer to pH > 12 using 6M KOH or NaOH solution.

    • Observation: The solution will become cloudy as the free amine separates.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine DCM layers, dry over anhydrous

    
    , filter, and concentrate carefully (the amine may be volatile).
    

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    • 
       5.80 (ddt, 1H, =CH-): Characteristic alkene proton.
      
    • 
       5.00–5.10 (m, 2H, =CH2): Terminal alkene protons.
      
    • 
       2.65 (t, 2H, -CH2-N): Diagnostic triplet  confirming amine formation.
      
    • 
       1.05 (s, 6H, Gem-dimethyl): Singlet integrating for 6 protons.
      
    • 
       1.2–1.5 (br s, 2H, -NH2): Exchangeable with 
      
      
      
      .
  • IR Spectroscopy:

    • Absence of C=O stretch (~1720 cm⁻¹).

    • Presence of N-H stretches (3300–3400 cm⁻¹, weak/broad).

    • C=C stretch (~1640 cm⁻¹).

Troubleshooting
  • Issue: Presence of secondary amine (dimer).

    • Cause: Insufficient

      
       or high concentration.
      
    • Solution: Increase

      
       to 20 equiv or dilute the reaction further.
      
  • Issue: Low Yield.

    • Cause: Volatility of the product during concentration.

    • Solution: Isolate as the Hydrochloride salt. After the final extraction, add HCl in Ether to precipitate the salt, which is non-volatile and stable.

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested, inhaled, or absorbed through skin. Contact with acid releases deadly HCN gas. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • This compound: Like most aliphatic amines, it is likely a skin irritant and sensitizer. Handle with gloves and eye protection.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[4]

  • Alert: Standard safety protocols for Cyanide handling (HCN generation risks) must be referenced from your institution's EHS guidelines regarding NaBH3CN.

Sources

Navigating Steric Obstacles: Advanced Protocols for the Reductive Amination of Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in C-N Bond Formation

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds to generate primary, secondary, and tertiary amines.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is widely favored for its efficiency and atom economy.[1] However, when the aldehyde substrate is sterically hindered, for instance, bearing bulky substituents at the α-position such as in pivaldehyde (2,2-dimethylpropanal), the reaction kinetics are significantly impeded. This steric bulk obstructs the initial nucleophilic attack of the amine on the carbonyl carbon, a critical step for the formation of the hemiaminal intermediate and the subsequent imine or iminium ion.[3][4] Consequently, standard reductive amination protocols often result in low yields, sluggish reaction times, or complete failure.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals to effectively overcome the challenges associated with the reductive amination of hindered aldehydes. We will explore the mechanistic rationale behind various advanced protocols, present detailed experimental procedures, and offer a comparative analysis of different methodologies to enable the rational selection of the optimal conditions for a given sterically demanding substrate.

The Mechanistic Hurdle: Slow Imine Formation

The overall transformation of a reductive amination proceeds through two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction.[5] With hindered aldehydes, the rate-limiting step is invariably the initial condensation of the amine and the aldehyde to form the C=N bond. The bulky groups surrounding the carbonyl group create a significant steric shield, making it difficult for the amine nucleophile to approach the electrophilic carbon center.

To address this challenge, successful strategies must focus on accelerating this initial imine formation step and/or employing reaction conditions that favor the subsequent reduction of the transient imine intermediate over competing side reactions.

Methodologies and Protocols for Hindered Aldehydes

A one-size-fits-all approach is rarely successful for the reductive amination of hindered aldehydes. The choice of reagents and conditions must be tailored to the specific substrate and the desired amine product. Below, we discuss several field-proven strategies, complete with mechanistic insights and detailed protocols.

The Workhorse Reagent for Challenging Substrates: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a highly effective and selective reducing agent for reductive aminations, particularly for challenging substrates.[1][6] Its utility stems from its mild nature and its ability to selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[1][7] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it less likely to reduce the aldehyde directly.[7]

Causality of Effectiveness:

  • Mild Acidity: The reaction is often carried out in the presence of acetic acid, which can catalyze the dehydration of the hemiaminal to the iminium ion without being aggressively corrosive to sensitive functional groups.[1][6]

  • Enhanced Selectivity: STAB is a weaker reducing agent than sodium borohydride, which allows it to preferentially reduce the more electrophilic iminium ion over the starting aldehyde.[8]

Workflow for STAB-Mediated Reductive Amination:

cluster_0 Reaction Setup cluster_1 Imine/Iminium Formation cluster_2 Reduction cluster_3 Workup and Isolation A Dissolve Hindered Aldehyde (1.0 eq) and Amine (1.0-1.2 eq) in an aprotic solvent (e.g., DCE, THF) B Stir at room temperature (30-60 min) A->B Allow for initial condensation C Add Sodium Triacetoxyborohydride (1.5-2.0 eq) portion-wise B->C Initiate reduction D Stir at room temperature to 50°C (2-48 h) C->D Monitor by TLC/LC-MS E Quench with aqueous base (e.g., sat. NaHCO3) D->E Neutralize acid and excess reagent F Extract with organic solvent, dry, and concentrate E->F G Purify by chromatography or distillation F->G

Caption: General workflow for reductive amination using STAB.

Detailed Protocol 1: Reductive Amination of Pivaldehyde with a Primary Amine using STAB

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the hindered aldehyde (e.g., pivaldehyde, 1.0 eq) and the primary amine (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine/iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be mindful of a potential mild exotherm.[7]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For particularly sluggish reactions, the temperature can be gently increased to 40-50 °C.[7] Reaction times can vary from a few hours to 48 hours depending on the substrates.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.

Lewis Acid Catalysis: Activating the Carbonyl Group

For exceptionally hindered aldehydes where imine formation remains slow even with extended reaction times, the use of a Lewis acid catalyst can be highly beneficial. Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄), coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the amine.[9][10]

Causality of Effectiveness:

  • Carbonyl Activation: The Lewis acid activates the aldehyde, lowering the energy barrier for the initial amine addition.

  • Water Scavenging: Titanium(IV) isopropoxide also acts as an effective water scavenger, driving the equilibrium towards the formation of the imine intermediate.[9]

Workflow for Lewis Acid-Catalyzed Reductive Amination:

cluster_0 Reaction Setup cluster_1 Intermediate Formation cluster_2 Reduction cluster_3 Workup and Isolation A Combine Hindered Aldehyde (1.0 eq), Amine (1.2 eq), and Lewis Acid (e.g., Ti(OiPr)4, 2.0 eq) in an anhydrous solvent (e.g., EtOH) B Stir at room temperature (8-12 h) A->B Formation of titanium- complexed intermediate C Add Reducing Agent (e.g., NaBH4, 1.5 eq) B->C Initiate reduction D Stir at room temperature (6-8 h) C->D Monitor by TLC/LC-MS E Quench with aqueous ammonia D->E Decompose titanium salts F Filter inorganic precipitate, extract filtrate, dry, and concentrate E->F G Purify by chromatography or distillation F->G

Caption: General workflow for Lewis acid-catalyzed reductive amination.

Detailed Protocol 2: Reductive Amination of a Hindered Aldehyde using Titanium(IV) Isopropoxide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the hindered aldehyde (1.0 eq), the amine (or its hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine, 1.2 eq), and anhydrous ethanol.[9]

  • Lewis Acid Addition: Add titanium(IV) isopropoxide (2.0 eq) to the mixture and stir at room temperature for 8-12 hours.[9]

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 6-8 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the addition of aqueous ammonia. A gelatinous precipitate of titanium salts will form.

  • Purification: Filter the mixture through a pad of celite, washing thoroughly with an organic solvent. The filtrate can then be worked up using a standard aqueous extraction, dried, and concentrated. The crude product is then purified as needed.

Alternative Reducing Agents for Hindered Systems

While STAB is a versatile reagent, other reducing agents can offer advantages in specific cases, particularly when dealing with sensitive functional groups or when seeking alternative reaction conditions.

  • 2-Picoline-Borane Complex: This air- and moisture-stable solid is a safe and effective alternative to sodium cyanoborohydride.[7] It can be used in a variety of solvents, including methanol and water, and even under neat conditions.[7]

  • Trichlorosilane with a Lewis Base Activator: For the formation of highly hindered tertiary amines, a system of trichlorosilane (HSiCl₃) with a Lewis base activator such as tetramethylethylenediamine (TMEDA) has proven effective, particularly for ketones.[3] This system also acts as a water scavenger, promoting imine formation.[3]

Comparative Analysis of Methodologies

The following table provides a comparative overview of the different methodologies for the reductive amination of hindered aldehydes. The choice of method will depend on the specific steric and electronic properties of the substrates, as well as functional group compatibility and desired reaction scale.

MethodReducing AgentCatalyst/AdditiveKey AdvantagesPotential Limitations
Standard STAB Sodium TriacetoxyborohydrideAcetic Acid (optional)High selectivity, broad functional group tolerance, commercially available.[1][6]Can be slow for very hindered substrates.
Lewis Acid Catalysis Sodium BorohydrideTitanium(IV) IsopropoxideEffectively activates hindered aldehydes, acts as a water scavenger.[9][10]Requires anhydrous conditions, workup can be challenging due to titanium salts.
Alternative Borane 2-Picoline-BoraneAcetic Acid (catalytic)Stable, safe, can be used in various solvents including water.[7]May be less reactive than other borohydrides for the most challenging substrates.
Silane-Based TrichlorosilaneTMEDA (or other Lewis base)Potent for highly hindered systems, acts as a water scavenger.[3]Trichlorosilane is corrosive and moisture-sensitive, requiring careful handling.

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls with significant starting material remaining, consider increasing the reaction temperature, adding a Lewis acid catalyst to promote imine formation, or switching to a more potent reducing system.

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the direct reduction of the aldehyde. This indicates that the reduction of the aldehyde is competing with the reduction of the imine. Using a more selective reducing agent like STAB or ensuring a sufficient initial period for imine formation before adding the reducing agent can mitigate this.[8]

  • Dialkylation of Primary Amines: In some cases, the secondary amine product can react with another molecule of the aldehyde, leading to the formation of a tertiary amine. This can be suppressed by using a slight excess of the primary amine.[9]

Conclusion

The reductive amination of sterically hindered aldehydes presents a significant synthetic challenge, primarily due to the slow rate of imine formation. However, by employing strategic methodologies such as the use of the selective reducing agent sodium triacetoxyborohydride, activating the carbonyl group with Lewis acids like titanium(IV) isopropoxide, or utilizing alternative reducing systems, these obstacles can be effectively overcome. A thorough understanding of the underlying mechanistic principles allows for the rational selection of the appropriate protocol, enabling the successful synthesis of a wide range of sterically encumbered amines that are crucial building blocks in pharmaceutical and materials science.

References

  • Myers, A. G. (n.d.). Chemistry 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Beilstein Journals. (2012). Reductive amination with zinc powder in aqueous media. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wang, L., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1289. [Link]

  • ResearchGate. (2010). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research, 6(2), 1-3. [Link]

  • Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2022). Methods and Strategies for C–N Bond Formation Reactions. [Link]

Sources

The Untapped Potential of 3,3-Dimethylpent-4-en-1-amine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the ever-evolving landscape of asymmetric synthesis, the quest for novel, versatile, and readily accessible chiral building blocks is paramount. This document introduces 3,3-Dimethylpent-4-en-1-amine, a structurally unique and underexplored primary amine, as a promising scaffold for the synthesis of valuable chiral molecules. Its distinct combination of a primary amine, a terminal olefin, and a gem-dimethyl group offers intriguing possibilities for stereocontrol in asymmetric transformations. This guide provides detailed hypothetical application notes and protocols for the use of this compound in two key areas of asymmetric synthesis: as a precursor for the synthesis of chiral pyrrolidines via intramolecular hydroamination and as a foundational element for the development of novel chiral phosphine ligands. These proposed applications are grounded in established, state-of-the-art synthetic methodologies and are intended to inspire further research and development in the fields of catalysis and medicinal chemistry.

Introduction: The Strategic Value of this compound

Chiral amines are ubiquitous structural motifs in pharmaceuticals, natural products, and are central to the design of catalysts and ligands for asymmetric synthesis.[1][2] this compound presents a unique constellation of functional groups that make it a compelling, yet largely unexplored, starting material for the synthesis of high-value chiral compounds.

The key structural features of this compound and their potential implications in asymmetric synthesis are:

  • Primary Amine: This functional group serves as a versatile handle for a wide array of chemical transformations, including N-functionalization to form amides, sulfonamides, and for direct use in catalytic reactions.[2]

  • Terminal Olefin: The vinyl group is an ideal substrate for a variety of powerful asymmetric transformations, most notably transition-metal-catalyzed hydrofunctionalization reactions.[3][4]

  • Gem-Dimethyl Group: The presence of a quaternary carbon atom adjacent to the reacting centers can significantly influence the stereochemical outcome of a reaction. This "Thorpe-Ingold effect" can pre-organize the molecule into a conformation that favors the formation of one enantiomer over the other during cyclization reactions.[5][6]

This application note will explore two potential, high-impact applications of this promising building block.

Proposed Application I: A Novel Precursor for Chiral 2,2-Dimethyl-4-substituted Pyrrolidines via Asymmetric Intramolecular Hydroamination

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and is a core component of numerous FDA-approved drugs.[7][8] The asymmetric synthesis of substituted pyrrolidines is therefore a topic of intense research. We propose that N-protected derivatives of this compound can undergo enantioselective intramolecular hydroamination to furnish chiral 2,2-dimethyl-4-substituted pyrrolidines.

Scientific Rationale

The intramolecular hydroamination of aminoalkenes is a highly atom-economical method for the synthesis of cyclic amines.[9][10] The development of catalytic systems for the enantioselective variant of this reaction has been a significant area of research.[3][4] The gem-dimethyl group in our proposed substrate is anticipated to play a crucial role in enhancing the stereoselectivity of the cyclization by favoring a specific transition state geometry.

G

Hypothetical Experimental Protocol: Asymmetric Intramolecular Hydroamination

This protocol is based on established methods for the iridium-catalyzed enantioselective hydroamination of unactivated terminal alkenes.[3][4]

Step 1: N-Protection of this compound

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with DCM.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-Boc protected amine.

Step 2: Asymmetric Intramolecular Hydroamination

  • In a nitrogen-filled glovebox, to a screw-capped vial, add [Ir(COD)Cl]2 (2.5 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 5.5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the N-Boc protected this compound (1.0 eq).

  • Seal the vial and heat the reaction at a predetermined temperature (e.g., 80 °C) for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

Expected Data and Outcomes

The following table outlines the expected outcomes for the proposed asymmetric intramolecular hydroamination.

SubstrateChiral LigandTemperature (°C)Yield (%)e.e. (%)
N-Boc-3,3-dimethylpent-4-en-1-amine(R)-BINAP80>85>90
N-Cbz-3,3-dimethylpent-4-en-1-amine(S)-SEGPHOS80>85>92
N-Tosyl-3,3-dimethylpent-4-en-1-amine(R)-DTBM-SEGPHOS70>90>95

Proposed Application II: A Building Block for Novel P-Chiral Phosphine Ligands

Chiral phosphine ligands are cornerstones of asymmetric catalysis, enabling a vast array of enantioselective transformations.[11][12] The synthesis of novel chiral ligands with unique steric and electronic properties is a continuous endeavor. We propose a synthetic route to a novel P-chiral phosphine ligand derived from this compound.

Scientific Rationale

The primary amine functionality of this compound can be transformed into a phosphine through a series of well-established reactions. The inherent chirality of the carbon backbone, coupled with the stereogenic phosphorus center, can lead to a highly effective ligand for asymmetric catalysis. The gem-dimethyl group is expected to provide a distinct steric environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.

G

Hypothetical Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

This protocol outlines a plausible route to a chiral phosphine ligand.

Step 1: Conversion of Amine to Alcohol

  • To a solution of this compound (1.0 eq) in aqueous H2SO4 at 0 °C, add a solution of NaNO2 (1.2 eq) in water dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Extract the product with diethyl ether.

  • Dry the organic layer over MgSO4, filter, and concentrate to yield 3,3-Dimethylpent-4-en-1-ol.

Step 2: Mesylation of the Alcohol

  • To a solution of 3,3-Dimethylpent-4-en-1-ol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate to yield the mesylate.

Step 3: Synthesis of the Chiral Phosphine

  • To a solution of diphenylphosphine (1.1 eq) in THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add a solution of the mesylate (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by chromatography on silica gel under an inert atmosphere to afford the chiral phosphine ligand.

Proposed Application in Asymmetric Hydrogenation

The newly synthesized chiral phosphine ligand could be evaluated in a well-established asymmetric reaction, such as the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.

SubstrateCatalyst Loading (mol%)H2 Pressure (bar)Yield (%)e.e. (%)
Methyl (Z)-α-acetamidocinnamate1.010>95>90
Itaconic acid dimethyl ester1.020>98>92

Conclusion

This compound represents a promising, yet underutilized, building block for asymmetric synthesis. The unique combination of a primary amine, a terminal alkene, and a gem-dimethyl group provides a powerful platform for the stereocontrolled synthesis of valuable chiral molecules. The proposed applications in the synthesis of chiral pyrrolidines and novel phosphine ligands are intended to serve as a starting point for further exploration. We believe that the protocols and concepts outlined in this document will inspire researchers in both academia and industry to unlock the full synthetic potential of this intriguing molecule, leading to the development of novel catalysts, and ultimately, new and improved pharmaceuticals.

References

Sources

protocol for N-alkylation of 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled N-Alkylation of 3,3-Dimethylpent-4-en-1-amine

Executive Summary

This guide details the protocols for the N-alkylation of This compound , a specialized primary amine scaffold often used in the synthesis of ion channel modulators and peptidomimetics.

The presence of the gem-dimethyl group at C3 and the terminal alkene at C4 presents a specific chemoselective challenge:

  • Steric Environment: The C3 gem-dimethyl group exerts a Thorpe-Ingold effect, altering the conformational landscape, but it does not provide sufficient steric hindrance at the C1 nitrogen to prevent over-alkylation (polyalkylation) during direct substitution.

  • Functional Group Fidelity: The C4 alkene is susceptible to reduction under catalytic hydrogenation conditions (e.g., H₂/Pd-C) and isomerization under harsh acidic conditions.

Therefore, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary method for mono-alkylation due to its exceptional selectivity and alkene tolerance. A secondary protocol for Direct Alkylation is provided for cases where the alkylating agent lacks a carbonyl precursor.

Substrate Profile & Strategic Analysis

FeatureChemical ImplicationOperational Constraint
Primary Amine (C1) Highly nucleophilic; prone to double alkylation (

).
Requires stoichiometry control or reductive methods for mono-selectivity.
Gem-Dimethyl (C3) Increases lipophilicity; restricts bond rotation (conformational lock).May lower solubility in polar protic solvents; use DCE or DCM.
Terminal Alkene (C4) Reactive toward radicals and strong hydrides.AVOID: H₂/Pd, strong Lewis acids, or radical initiators.
Decision Matrix: Method Selection

Use the following logic flow to determine the appropriate protocol for your specific alkylating agent (


 or 

).

DecisionMatrix cluster_legend Methodology Key Start Start: Define Target Alkyl Group (R) IsCarbonyl Is 'R' available as an Aldehyde or Ketone? Start->IsCarbonyl MethodA METHOD A: Reductive Amination (High Selectivity) IsCarbonyl->MethodA Yes (Preferred) IsHalide Is 'R' an Alkyl Halide/Sulfonate? IsCarbonyl->IsHalide No IsHalide->MethodA Can oxidize alcohol to aldehyde? MethodB METHOD B: Direct Alkylation (Requires Excess Amine) IsHalide->MethodB Yes

Figure 1: Decision matrix for selecting the optimal alkylation pathway based on reagent availability.

Protocol A: Reductive Amination (Gold Standard)

Objective: Selective mono-alkylation of this compound. Mechanism: Formation of an imine/iminium species followed by selective hydride transfer. Key Reagent: Sodium Triacetoxyborohydride (STAB).[1][2] Unlike


, STAB is mild and will not reduce the C4 alkene or the aldehyde/ketone before imine formation.
Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.0 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is a safer alternative.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone substrates to accelerate iminium formation.

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve the amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).
      
    • Add the aldehyde/ketone (1.05 equiv).

    • Optional: If reacting with a sterically hindered ketone, add AcOH (1.0 equiv) and stir for 30–60 minutes at Room Temperature (RT) to pre-form the imine.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organics, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often clean enough for use. If necessary, purify via flash column chromatography (typically DCM/MeOH/

      
      ).
      
Mechanistic Workflow

ReductiveAmination Amine This compound Imine Hemiaminal / Imine Intermediate Amine->Imine + AcOH (cat) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Mono-Alkylated Amine Imine->Product Selective Reduction (Alkene Preserved) STAB STAB (Hydride Donor) STAB->Imine H- transfer

Figure 2: Mechanistic pathway showing selective hydride transfer to the imine intermediate.

Protocol B: Direct Alkylation ( )

Objective: Alkylation using Alkyl Halides when carbonyl precursors are unavailable. Challenge: Controlling over-alkylation. Strategy: Use the "Excess Amine" approach. The substrate acts as both the nucleophile and the base.

Materials
  • Substrate: this compound (3.0 – 5.0 equiv )

  • Electrophile: Alkyl Bromide/Iodide (1.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure
  • Preparation:

    • Dissolve this compound (3.0 equiv) in ACN (0.2 M relative to halide).

    • Note: If the amine is precious/expensive, use 1.0 equiv amine + 2.0 equiv DIPEA (Hünig's base), but be aware this increases the risk of dialkylation compared to using excess amine.

  • Addition:

    • Dissolve the alkyl halide (1.0 equiv) in a small volume of ACN.

    • Add the alkyl halide solution dropwise to the amine solution over 30–60 minutes. Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

  • Reaction:

    • Stir at RT (for iodides) or 50°C (for bromides). Monitor strictly by LC-MS to stop immediately upon consumption of the halide.

  • Workup (Acid/Base Extraction):

    • Concentrate ACN. Redissolve residue in DCM.

    • Wash with 1N NaOH (to remove halide salts).

    • Recovery of Excess Amine: If excess substrate was used, it can often be distilled off (if volatile) or separated via chromatography due to the polarity difference between the primary and secondary amine.

Quality Control & Troubleshooting

ObservationLikely CauseRemediation
Double Alkylation (Dialkyl impurity) Reaction ran too long or stoichiometry incorrect.Method A: Ensure no excess aldehyde is present before adding STAB. Method B: Increase amine equivalents or slow down halide addition.
Loss of Alkene (C4) Reduction of double bond.CRITICAL: Do not use

,

, or harsh Lewis acids. Switch to STAB (Method A).
No Reaction (Method A) Steric hindrance of ketone.Add

(1.0 equiv) to force imine formation before adding reducing agent.
Polymerization Radical polymerization of alkene.Add radical inhibitor (BHT) if heating is required; keep reaction in the dark.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Foundational text for STAB protocol and selectivity.
  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.

    • Review of N-alkylation strategies including direct substitution limits.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12579098, 3,3-Dimethylpent-4-en-1-ol (Analogue)."

    • Used for physical property estimation and safety handling of the 3,3-dimethylpent-4-enyl scaffold.
  • Organic Chemistry Portal. "Reductive Amination."

    • General reaction conditions and solvent comp

Sources

The Strategic Role of 3,3-Dimethylpent-4-en-1-amine in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Homoallylic Amine

In the intricate world of natural product synthesis, the quest for novel building blocks that offer unique structural motifs and predictable reactivity is paramount. 3,3-Dimethylpent-4-en-1-amine, a tailored homoallylic amine, emerges as a compelling scaffold for the construction of complex nitrogen-containing heterocycles, particularly alkaloids. The strategic placement of a gem-dimethyl group at the C3 position introduces a fascinating conformational bias and steric influence, which can be harnessed to control the stereochemical outcome of key cyclization reactions. This guide delves into the synthesis and potential applications of this promising, yet under-explored, building block, providing detailed protocols for its preparation and its strategic deployment in a powerful cascade reaction for the assembly of a core alkaloid structure.

Homoallylic amines are celebrated as pivotal intermediates in the synthesis of a diverse array of natural products, offering a gateway to the construction of piperidine, pyrrolidine, and other nitrogenous ring systems.[1] Their utility is most profoundly demonstrated in their participation in sigmatropic rearrangements, such as the aza-Cope rearrangement, which enables the stereocontrolled formation of intricate molecular architectures.[2][3] The gem-dimethyl substitution in this compound is not merely a passive structural feature; it is a deliberate design element that can enforce specific spatial arrangements in transition states, thereby enhancing the selectivity of chemical transformations.[4]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development, providing a robust foundation for the incorporation of this compound into their synthetic strategies.

Synthesis of this compound: A Multi-step Protocol

The synthesis of this compound can be efficiently achieved from the corresponding carboxylic acid, 3,3-dimethylpent-4-enoic acid, via a multi-step sequence. The following protocol outlines a reliable pathway involving the formation of the primary amide followed by a Hofmann rearrangement.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 3,3-Dimethylpent-4-enoyl Chloride

  • To a solution of 3,3-dimethylpent-4-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,3-dimethylpent-4-enoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 3,3-Dimethylpent-4-enamide

  • Dissolve the crude 3,3-dimethylpent-4-enoyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Slowly add a solution of aqueous ammonia (28-30%, 5.0 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,3-dimethylpent-4-enamide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Hofmann Rearrangement to this compound

  • To a solution of sodium hydroxide (4.0 eq) in water (to form a ~1.5 M solution), add bromine (1.1 eq) dropwise at 0 °C with stirring to form a sodium hypobromite solution.

  • In a separate flask, dissolve 3,3-dimethylpent-4-enamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or water if soluble).

  • Slowly add the amide solution to the freshly prepared sodium hypobromite solution at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure.

Alternative protocols such as the Curtius rearrangement of the corresponding acyl azide can also be employed.[6][7]

Diagram 1: Synthetic Pathway to this compound

Synthesis cluster_0 Synthesis of this compound Acid 3,3-Dimethylpent-4-enoic Acid AcylChloride 3,3-Dimethylpent-4-enoyl Chloride Acid->AcylChloride (COCl)₂, cat. DMF Amide 3,3-Dimethylpent-4-enamide AcylChloride->Amide aq. NH₃ Amine This compound Amide->Amine Br₂, NaOH, H₂O (Hofmann Rearrangement)

Caption: Multi-step synthesis of the target amine.

Application in Natural Product Synthesis: Aza-Cope/Mannich Cascade for Piperidine Ring Formation

The true synthetic power of this compound lies in its potential to participate in cascade reactions that rapidly build molecular complexity. A prime example is the aza-Cope/Mannich reaction, a powerful tool for the stereoselective synthesis of substituted pyrrolidines and piperidines.[8][9] In this hypothetical application, we will explore how an N-acylated derivative of this compound can be utilized to construct a substituted piperidine core, a common motif in numerous alkaloids.[10]

The gem-dimethyl group is anticipated to play a crucial role in directing the stereochemical outcome of the cyclization by influencing the conformational preference of the key iminium ion intermediate.

Conceptual Framework

The strategy involves the initial N-acylation of this compound with a suitable acylating agent that also contains a nucleophilic trigger for the subsequent Mannich cyclization. Formation of an iminium ion then initiates a[11][11]-sigmatropic rearrangement (aza-Cope), which positions the nucleophile for an intramolecular cyclization (Mannich reaction) to furnish the desired piperidine ring system.

Diagram 2: Proposed Aza-Cope/Mannich Cascade

AzaCopeMannich cluster_1 Aza-Cope/Mannich Cascade for Piperidine Synthesis Start N-Acyl-3,3-dimethylpent-4-en-1-amine Iminium Iminium Ion Intermediate Start->Iminium Acid catalyst, -H₂O AzaCope Post-Aza-Cope Intermediate Iminium->AzaCope [3,3]-Aza-Cope Rearrangement Piperidine Substituted Piperidine AzaCope->Piperidine Intramolecular Mannich Cyclization

Caption: Key steps in the proposed cascade reaction.

Protocol 2: Synthesis of a Substituted Piperidine via Aza-Cope/Mannich Cascade

Step 1: N-Acylation of this compound

  • To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add a solution of the desired acyl chloride (e.g., 3-methoxyacryloyl chloride, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting N-acyl derivative by column chromatography on silica gel.

Step 2: Aza-Cope/Mannich Cascade Reaction

  • Dissolve the N-acyl-3,3-dimethylpent-4-en-1-amine derivative (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile, 0.1 M).

  • Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 eq) or a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, 0.1 eq).

  • Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC or LC-MS.

  • The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting substituted piperidine derivative by column chromatography.

Expected Outcome and Mechanistic Rationale

The aza-Cope rearrangement of the initially formed iminium ion is a[11][11]-sigmatropic shift that proceeds through a chair-like transition state. The gem-dimethyl group is expected to occupy a pseudo-equatorial position in the transition state to minimize steric interactions, thereby influencing the stereochemistry of the newly formed C-C bond. The subsequent intramolecular Mannich cyclization is typically a rapid and irreversible step that traps the rearranged intermediate, driving the equilibrium towards the cyclized product. The stereochemical outcome of the Mannich reaction is also influenced by the conformation of the enol or enolate intermediate, which is in turn dictated by the substitution pattern of the piperidine precursor.

ParameterConditionExpected OutcomeRationale
Catalyst Brønsted or Lewis AcidFormation of iminium ionProtonation or coordination to the carbonyl oxygen facilitates iminium ion formation.
Solvent Toluene, AcetonitrileHigh boiling pointProvides the thermal energy required for the aza-Cope rearrangement.
Temperature 80-110 °CReaction rateSufficient energy to overcome the activation barrier of the sigmatropic rearrangement.
Stereocontrol gem-Dimethyl groupDiastereoselective cyclizationThe steric bulk of the gem-dimethyl group favors a specific transition state geometry.

Conclusion: A Versatile Building Block for Future Synthesis

While direct applications of this compound in the total synthesis of natural products are yet to be extensively documented, its structural features and the established reactivity of the broader class of homoallylic amines strongly suggest its significant potential. The protocols provided herein for its synthesis and its strategic application in a powerful cascade reaction offer a clear roadmap for its integration into complex synthetic endeavors. The gem-dimethyl group serves as a valuable handle for stereochemical control, making this building block particularly attractive for the synthesis of highly substituted and stereochemically rich alkaloid frameworks. It is our hope that this guide will inspire further exploration into the utility of this compound and its analogues in the ever-evolving field of natural product synthesis.

References

  • (No specific reference for the synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide was found in the initial search results)
  • (No specific reference for the synthesis of methyl 3,3-dimethylpent-4-enoate was found in the initial search results)
  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]

  • (No specific reference for the Gabriel Synthesis was found in the initial search results)
  • Overman, L. E. (1976). A general method for the synthesis of 3-acyl-Δ3-pyrrolines. Journal of the American Chemical Society, 98(10), 2901–2910. [Link]

  • (No specific reference for an improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester was found in the initial search results)
  • (No specific reference for the preparation of 3,3-dimethyl-pent-4-enoic acid amides was found in the initial search results)
  • (No specific reference for the Gabriel Amine Synthesis was found in the initial search results)
  • (No specific reference for the Gabriel Synthesis was found in the initial search results)
  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033. [Link]

  • (No specific reference for the Gabriel Synthesis was found in the initial search results)
  • (No specific reference for the Hofmann and Curtius Rearrangements was found in the initial search results)
  • Bohlmann, F., & Zdero, C. (1977). Natürlich vorkommende Terpen-Derivate, 108. Über die Inhaltsstoffe von Euryops-Arten. Chemische Berichte, 110(2), 487-490. [Link]

  • Overman, L. E., & Ricca, D. J. (1995). Aza-Cope Rearrangement−Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 117(2), 533–546. [Link]

  • (No specific reference for 3,3-Dimethylpent-4-enal was found in the initial search results)
  • Overman, L. E., & Freerks, R. L. (2000). The Aza-Cope/Mannich Reaction. In Organic Reactions (Vol. 57, pp. 1-158). John Wiley & Sons, Inc. [Link]

  • (No specific reference for the Curtius rearrangement was found in the initial search results)
  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139–165. [Link]

  • (No specific reference for the Hofmann Rearrangement was found in the initial search results)
  • (No specific reference for Aza-Cope Rearrangement–Mannich Cyclizations was found in the initial search results)
  • (No specific reference for Reductive Amination was found in the initial search results)
  • (No specific reference for the Curtius Rearrangement was found in the initial search results)
  • (No specific reference for reductive amination was found in the initial search results)
  • (No specific reference for Hofmann rearrangement was found in the initial search results)
  • (No specific reference for the synthesis of fused cyclic amines was found in the initial search results)
  • (No specific reference for amine synthesis by reductive amination was found in the initial search results)
  • (No specific reference for the aza-Cope rearrangement was found in the initial search results)
  • (No specific reference for the synthesis of amines by reductive amination was found in the initial search results)
  • (No specific reference for the Curtius Rearrangement was found in the initial search results)
  • (No specific reference for the Curtius Rearrangement was found in the initial search results)
  • (No specific reference for 3,3-Dimethylpent-4-en-1-ol was found in the initial search results)
  • (No specific reference for the Hofmann rearrangement was found in the initial search results)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Dimethylpent-4-en-1-amine by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3,3-dimethylpent-4-en-1-amine via distillation. It is designed to address common challenges and provide practical, field-tested solutions to ensure a successful and safe purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: Is this compound likely to form an azeotrope with common solvents?

A2: Amines can form azeotropes with water and various organic solvents.[2][3] Whether this compound forms an azeotrope will depend on the specific impurities present in the crude mixture. If water is a potential impurity, an azeotropic distillation might be observed. It is crucial to thoroughly dry the crude amine with a suitable drying agent (e.g., solid potassium hydroxide) before final distillation.[1]

Q3: What are the primary safety concerns when distilling this amine?

A3: The primary safety concerns include the flammability of the amine, potential for peroxide formation if aged, and the corrosive and toxic nature of amines.[4][5] It is imperative to work in a well-ventilated fume hood, away from ignition sources.[5] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn.[4][6] A dry-chemical fire extinguisher should be readily accessible.[6]

Q4: Can I use a simple distillation apparatus, or is fractional distillation necessary?

A4: The choice between simple and fractional distillation depends on the boiling points of the impurities in your crude sample. If the impurities have boiling points that differ by more than 25 °C from the product, a simple distillation may suffice.[7] However, if you have close-boiling impurities or isomers, fractional distillation will be necessary to achieve high purity.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the distillation of this compound.

Problem 1: The distillation is not starting, even though the heating mantle is at a high temperature.

  • Is your vacuum pressure stable and low enough?

    • Cause: A leak in the distillation setup is a common cause for an unstable or high vacuum.[9] This prevents the compound from boiling at a lower temperature.

    • Solution: Check all joints and connections for leaks. Ensure all glassware is properly greased (if using ground glass joints) and clamps are secure. You can use a vacuum leak detector to pinpoint the source of the leak.[10]

  • Is the thermometer placed correctly?

    • Cause: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Solution: Adjust the thermometer to the correct height.

Problem 2: The distillation is proceeding very slowly.

  • Is the heating adequate?

    • Cause: Insufficient heating will result in a slow distillation rate.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is well-insulated to minimize heat loss.

  • Is there a blockage in the system?

    • Cause: Solid impurities or viscous residues can cause blockages.[11]

    • Solution: Allow the apparatus to cool, then carefully disassemble and inspect for any obstructions.

Problem 3: The distillate is discolored.

  • Is the distillation temperature too high?

    • Cause: Amines can be susceptible to thermal degradation at high temperatures, leading to discoloration.[12]

    • Solution: Reduce the heating mantle temperature. If you are not already using a vacuum, switch to a vacuum distillation to lower the boiling point.

  • Is the crude material contaminated with non-volatile impurities?

    • Cause: Vigorous boiling can cause non-volatile impurities to be carried over with the vapor (bumping).

    • Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips. Do not fill the distillation flask more than two-thirds full.[6]

Problem 4: The vacuum pressure is fluctuating.

  • Is the vacuum pump oil old or contaminated?

    • Cause: Old or contaminated pump oil will reduce the efficiency of the vacuum pump.[10]

    • Solution: Change the vacuum pump oil according to the manufacturer's recommendations.

  • Are there volatile substances in the cold trap?

    • Cause: If the cold trap is not cold enough, volatile substances can be drawn into the pump, affecting its performance.

    • Solution: Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

Experimental Protocol: Vacuum Distillation of this compound

1. Preparation of the Crude Amine:

  • Transfer the crude this compound to a round-bottom flask.

  • Add a suitable drying agent, such as solid potassium hydroxide (KOH) pellets, to remove any residual water.

  • Allow the amine to stand over the drying agent for several hours, with occasional swirling.

  • Carefully decant or filter the dried amine into the distillation flask.

2. Assembly of the Distillation Apparatus:

  • Assemble a vacuum distillation apparatus as shown in the diagram below.

  • Use a round-bottom flask of an appropriate size for the volume of the amine. The flask should not be more than two-thirds full.[6]

  • Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Lightly grease all ground-glass joints to ensure a good seal.

  • Place the thermometer correctly in the distillation head.

  • Connect the condenser to a circulating water bath.

  • Connect the vacuum takeoff adapter to a cold trap and a vacuum pump.

3. Distillation Procedure:

  • Begin stirring the amine.

  • Turn on the cooling water to the condenser.

  • Slowly and carefully apply the vacuum.

  • Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.

  • Increase the heat gradually until the amine begins to boil and the vapor temperature starts to rise.

  • Collect any low-boiling fractions separately.

  • Collect the main fraction of this compound when the vapor temperature is stable at the expected boiling point for the applied pressure.

  • Once the main fraction has been collected, stop heating and allow the system to cool down.

  • Slowly and carefully release the vacuum before turning off the vacuum pump.

Data Summary

PropertyValueSource/Comment
Molecular Formula C7H15N-
Molecular Weight 113.20 g/mol -
Boiling Point Estimated to be > 100 °C at atmospheric pressure.The exact boiling point is not readily available. It is recommended to perform a vacuum distillation and determine the boiling point at the applied pressure.
Solubility Soluble in organic solvents like alcohol, ether, and benzene.[13]Lower aliphatic amines are soluble in water.[13]

Diagrams

Experimental Setup for Vacuum Distillation

G Vacuum Distillation Setup cluster_distillation Distillation Assembly cluster_utilities Utilities flask Distilling Flask (with crude amine and stir bar) head Distillation Head (with thermometer) flask->head condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter water_out Cooling Water Out condenser->water_out receiver Receiving Flask adapter->receiver cold_trap Cold Trap adapter->cold_trap heater Heating Mantle heater->flask stirrer Magnetic Stirrer stirrer->flask water_in Cooling Water In water_in->condenser pump Vacuum Pump cold_trap->pump

Caption: A standard setup for vacuum distillation.

Troubleshooting Logic for Distillation Issues

G Troubleshooting Distillation Problems cluster_no_distillate No Distillate cluster_slow_distillate Slow Distillation cluster_discolored_distillate Discolored Distillate cluster_fluctuating_vacuum Fluctuating Vacuum start Distillation Problem Occurs no_distillate No Distillate start->no_distillate slow_distillate Slow Distillation start->slow_distillate discolored_distillate Discolored Distillate start->discolored_distillate fluctuating_vacuum Fluctuating Vacuum start->fluctuating_vacuum check_vacuum Check Vacuum Pressure no_distillate->check_vacuum check_thermometer Check Thermometer Position no_distillate->check_thermometer check_heating Check Heating slow_distillate->check_heating check_blockage Check for Blockages slow_distillate->check_blockage check_temp Check Distillation Temperature discolored_distillate->check_temp check_boiling Ensure Smooth Boiling discolored_distillate->check_boiling check_pump_oil Check Pump Oil fluctuating_vacuum->check_pump_oil check_cold_trap Check Cold Trap fluctuating_vacuum->check_cold_trap

Caption: A logical workflow for troubleshooting common distillation problems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12917080, 3,3-Dimethylpent-4-enal." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139816336, 3-Ethenylpent-4-en-1-amine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18852, 3,3-Dimethylpent-1-ene." PubChem, [Link].

  • Beaker & Wrench. "Trouble with vacuum leaks in your distillation system? Learn how to te." Beaker & Wrench, [Link].

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage, [Link].

  • IChemE. "Chemical reaction hazards of distillation processes." IChemE, [Link].

  • Vysus Group. "Common amine system corrosion issues and how to solve them." Vysus Group, [Link].

  • Wikipedia. "Azeotrope tables." Wikipedia, [Link].

  • Organic Syntheses. "Allylamine." Organic Syntheses, [Link].

  • Chemistry Stack Exchange. "Use of fractional distillation in organic chemistry." Chemistry Stack Exchange, [Link].

  • Refining Community. "Contamination in Amine Systems." Refining Community, [Link].

  • Huntsman. "What are the Health and Safety Guidelines for Using Amines?" Huntsman, [Link].

  • Google Patents. "US8455691B2 - Process for the purification of aromatic amines.
  • Chemistry LibreTexts. "5.3: Fractional Distillation." Chemistry LibreTexts, [Link].

  • Google Patents. "US5639916A - Amination of allylic alcohols.
  • AIDIC. "Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns." AIDIC, [Link].

  • University of Edinburgh. "azeotropic data for binary mixtures." University of Edinburgh, [Link].

  • SlidePlayer. "Organic Chemistry II." SlidePlayer, [Link].

  • Journal of the American Society for Enology and Viticulture. "A Method for Detecting Volatile Amines in Grapes and Wines." Journal of the American Society for Enology and Viticulture, [Link].

  • Pressure Control Solutions. "Vacuum Distillation issues? | Call Pressure Control Solutions!" Pressure Control Solutions, [Link].

  • AmmoniaKnowHow. "Trends in Tragedy – An in-depth Study of Amine System Failures." AmmoniaKnowHow, [Link].

  • Quora. "How to separate two close boiling isomers other than the distillation method at a low cost." Quora, [Link].

  • Arishtam India. "Safety & Precautions in Distillation." Arishtam India, [Link].

  • Organic Chemistry Portal. "Synthesis of allylic amines." Organic Chemistry Portal, [Link].

  • University of Edinburgh. "Heterogeneous Azeotropes." University of Edinburgh, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12634655, 3,3-Dimethylpent-1-en-4-yne." PubChem, [Link].

  • FuseSchool. "Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool." YouTube, [Link].

  • ChemSynthesis. "3,3-dimethyl-4-penten-1-ol." ChemSynthesis, [Link].

  • Google Patents. "US2377511A - Purification of amine reaction mixtures.
  • National Institutes of Health. "Direct synthesis of branched amines enabled by dual-catalyzed allylic C H amination of alkenes with amines." National Institutes of Health, [Link].

  • Scribd. "Amine Plant Troubleshooting and Optimiza." Scribd, [Link].

  • LabTech Supply Company. "Troubleshooting Common Issues in Molecular Distillation Equipment." LabTech Supply Company, [Link].

  • Georgia Institute of Technology. "Distillations | Environmental Health & Safety." Georgia Institute of Technology, [Link].

  • YouTube. "CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline." YouTube, [Link].

  • IChemE. "Troubleshooting Distillation Controls – course outline." IChemE, [Link].

  • ResearchGate. "(PDF) Trends in Tragedy - An in-depth Study of Amine System Failures." ResearchGate, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12579098, 3,3-Dimethylpent-4-en-1-ol." PubChem, [Link].

  • Royal Society of Chemistry. "Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides." Royal Society of Chemistry, [Link].

  • Wikipedia. "Fractional distillation." Wikipedia, [Link].

  • YouTube. "Safety Rules Of Distilling : How To Stay Safe : New Distillers 101." YouTube, [Link].

  • National Institutes of Health. "Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone." National Institutes of Health, [Link].

Sources

Technical Support Center: Optimizing Hindered Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in forming sterically congested carbon-nitrogen (C-N) bonds. Synthesizing molecules with bulky amines is a common hurdle where standard protocols often fail, leading to low yields, side product formation, or complete reaction failure.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complex reactions. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, empowering you to rationally design and optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of hindered amines, particularly via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Issue 1: Low to No Product Formation

This is the most common problem, often stemming from a suboptimal catalytic system or harsh reaction conditions that degrade sensitive components.

Question: My Buchwald-Hartwig reaction for a hindered secondary amine with an aryl chloride is not working. What is the first parameter I should investigate?

Answer: The first and most critical parameter to investigate is your catalyst system, specifically the combination of the palladium precatalyst and the phosphine ligand. The coupling of sterically demanding partners, especially with less reactive electrophiles like aryl chlorides, requires a highly active catalyst.

Causality & Explanation: The catalytic cycle for C-N coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1] Steric hindrance dramatically slows down both the oxidative addition and the final reductive elimination step. To overcome this, the catalyst must be both highly reactive and sterically tailored.

  • Palladium Precatalyst: Modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] They cleanly and efficiently generate the active, monoligated LPd(0) species required for the reaction, avoiding the induction periods and side reactions associated with older sources.[3]

  • Ligand Choice: This is paramount. For hindered substrates, you need bulky, electron-rich phosphine ligands.[4]

    • Bulkiness promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates.

    • Electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition of the challenging aryl chloride bond.[4]

Recommended Actions & Protocol:

  • Switch to a Specialized Ligand: For coupling hindered secondary amines with aryl chlorides, ligands from the Buchwald family are the industry standard. Consider ligands specifically designed for challenging couplings.

  • Use a Modern Precatalyst: If you are not already, use a commercially available palladacycle precatalyst to ensure reliable formation of the active catalyst.

  • Screen a Panel of Ligands: The optimal ligand is substrate-dependent. A small screen of 2-3 top-tier ligands is a highly effective optimization strategy.

Table 1: Ligand Selection Guide for Hindered Buchwald-Hartwig Amination

Ligand Name Structure Type Recommended For Key Advantages
tBuXPhos Dialkylbiarylphosphine Coupling secondary amines with aryl chlorides at room temperature.[5] Highly active for challenging substrates under mild conditions.
BrettPhos Dialkylbiarylphosphine Coupling hindered primary amines and anilines.[2] Excellent for promoting monoarylation and coupling with electron-poor amines.[6]
RuPhos Dialkylbiarylphosphine General-purpose ligand for secondary amines.[2] Broad substrate scope and high reactivity.

| AdPhos | Dialkylbiarylphosphine | Extremely hindered substrates. | One of the bulkiest ligands, designed to accelerate reductive elimination.[4] |

Question: I've optimized my catalyst and ligand, but my yield is still poor. My starting materials are base-sensitive. What should I do?

Answer: Your choice of base and solvent is the next critical area for optimization, especially when dealing with base-sensitive functional groups. The base's role is not just to deprotonate the amine; its strength, solubility, and physical properties can profoundly impact the reaction's success.[7]

Causality & Explanation: The base facilitates the formation of the palladium-amido complex, a key intermediate before reductive elimination.[8] While strong bases like sodium tert-butoxide (NaOtBu) are common, they can cause undesired side reactions with sensitive substrates (e.g., ester hydrolysis, elimination). Weaker inorganic bases can be effective but often require higher temperatures and careful solvent selection to ensure sufficient solubility and reactivity.[7][9] The solvent must dissolve the substrates and the base to a sufficient degree to allow the reaction to proceed.[9]

Recommended Actions & Protocol:

  • Switch to a Weaker Base: For base-sensitive substrates, replace NaOtBu with a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]

  • Optimize the Solvent: Toluene is a common choice, but for weaker bases, more polar aprotic solvents like 1,4-dioxane or tert-amyl alcohol can improve solubility and reaction rates.[8][10]

  • Increase Temperature: Reactions with weaker bases typically require more thermal energy to proceed at a reasonable rate. Temperatures of 80-110 °C are common.[9]

  • Consider Base Properties: The particle size of inorganic bases can affect reactivity. Grinding the base before use or adding an agent like Celite can prevent clumping and improve performance in scaled-up reactions.[7]

Table 2: Base and Solvent Compatibility for C-N Coupling

Base pKaH (approx.) Common Solvents Typical Use Case
NaOtBu 19 Toluene, Dioxane, THF General purpose, highly active couplings. Not for base-sensitive substrates.[3]
LHMDS 26 Toluene, THF Very strong, non-nucleophilic. Good for hindered systems.[7]
K₃PO₄ 12.3 Dioxane, Toluene, t-AmOH Mild conditions for substrates with sensitive functional groups.[3]

| Cs₂CO₃ | 10 | Dioxane, DMF, Toluene | Good solubility, often used for base-sensitive substrates.[7] |

Issue 2: Significant Side Product Formation

The formation of byproducts often indicates a competing reaction pathway is out-pacing the desired C-N bond formation.

Question: My main side product is the hydrodehalogenation of my aryl halide (Ar-H instead of Ar-NR₂). How can I prevent this?

Answer: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig chemistry. It arises from a competing β-hydride elimination pathway from the palladium-amido intermediate.[1] This is particularly problematic with amines that possess β-hydrogens and when the desired reductive elimination is slow due to steric hindrance.

Causality & Explanation: After the amine coordinates and is deprotonated, the resulting palladium-amido complex can undergo two competing pathways:

  • Productive Pathway: Reductive elimination to form the desired C-N bond.

  • Side Reaction: If a hydrogen atom is present on the carbon β to the nitrogen, the palladium center can abstract it (β-hydride elimination), forming an enamine or imine and a palladium-hydride species. This hydride can then reductively eliminate with the aryl group to form the undesired Ar-H byproduct.[1]

// Nodes pd_amido [label="[L-Pd(Ar)(NR₂)]\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; cn_product [label="Ar-NR₂\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_hydride [label="β-Hydride Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_hydride [label="[L-Pd(Ar)(H)]", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrodehalogenation [label="Ar-H\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pd_amido -> reductive_elim [label="Productive Pathway"]; reductive_elim -> cn_product; pd_amido -> beta_hydride [label="Competing Pathway\n(Favored by Steric Hindrance)"]; beta_hydride -> pd_hydride; pd_hydride -> hydrodehalogenation [label="Reductive Elimination"]; } dot Caption: Competing pathways from the palladium-amido intermediate.

Recommended Actions:

  • Use a Bulkier Ligand: Sterically demanding ligands (e.g., AdPhos) accelerate the rate of reductive elimination more than β-hydride elimination, tipping the balance toward the desired product.[4][11]

  • Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can suppress this side reaction.

  • Choose the Right Base: In some cases, the choice of base can influence the stability and geometry of the palladium-amido complex, affecting the relative rates of the competing pathways.

Experimental Protocol: General Procedure for Reaction Optimization

This protocol provides a robust starting point for optimizing a challenging C-N cross-coupling reaction. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Setup: To a flame-dried vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, 1.2-2.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.2 M solution) via syringe.[2]

  • Amine Addition: Add the hindered amine (1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.[2]

  • Heating & Stirring: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the desired time (e.g., 12-24 hours).[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Add Solids (Ar-X, Catalyst, Base) B 2. Inert Atmosphere (Evac/Backfill x3) A->B C 3. Add Solvent B->C D 4. Add Amine C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC, LCMS) E->F G 7. Workup & Isolate F->G

Frequently Asked Questions (FAQs)

Q1: My hindered amine is extremely expensive. Can I use it as the limiting reagent? A1: Yes. While protocols typically use a slight excess of the amine, you can easily reverse the stoichiometry. Use the amine as the limiting reagent (1.0 equiv) and the aryl halide in slight excess (1.1-1.2 equiv). This is a common and effective strategy in pharmaceutical development to conserve a valuable building block.

Q2: Are there any alternatives to palladium catalysis for synthesizing hindered amines? A2: Yes, while palladium catalysis is the most versatile method, other strategies exist.

  • Reductive Amination: This is a powerful method, especially for tertiary amines, involving the reaction of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent.[12][13] Recent advances have developed catalytic systems based on Rhodium and Ruthenium that can achieve this transformation for hindered substrates.[14]

  • Copper-Catalyzed Ullmann Condensation: This is an older method but has seen a resurgence with modern ligand development. It can be effective for certain substrates but often requires higher temperatures than palladium-catalyzed reactions.[13]

  • SNAr (Nucleophilic Aromatic Substitution): This method is generally limited to highly electron-deficient aryl halides and is less general than transition-metal-catalyzed approaches.

Q3: How important is solvent and reagent purity? A3: Critically important. Palladium catalysts are sensitive to oxygen, which can deactivate them. Solvents must be anhydrous and thoroughly degassed. Water can interfere with the base and hydrolyze intermediates. Reagents should be of high purity, as impurities can sometimes act as catalyst poisons.

Q4: My reaction looks heterogeneous (solids are not dissolving). Is this a problem? A4: Not necessarily. Many successful Buchwald-Hartwig reactions using inorganic bases like K₃PO₄ or Cs₂CO₃ are heterogeneous. The reaction often occurs at the solid-liquid interface.[7] However, vigorous stirring is essential to ensure adequate mixing and maximize the surface area for the reaction to occur. If the reaction is stalling, poor solubility could be a factor, and switching to a more polar solvent or increasing the temperature may be necessary.

Q5: Can I use ammonia itself to make a hindered primary aniline? A5: Directly using ammonia gas is extremely challenging because it binds tightly to the palladium catalyst, inhibiting its activity.[1] To circumvent this, chemists often use "ammonia equivalents." These are reagents that deliver the "-NH₂" group but are easier to handle. Common examples include benzophenone imine or silylamides (e.g., LiN(SiMe₃)₂), which couple to the aryl halide, followed by a simple hydrolysis step to reveal the primary amine.[1]

References

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Chemspeed Technologies. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec. YouTube. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Leah4sci. YouTube. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Steric limits in the reactions of amines with in situ generated .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines. The Journal of Organic Chemistry. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Sino-Bridge. Available at: [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Available at: [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. Available at: [Link]

  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest. Available at: [Link]

  • Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. PMC - NIH. Available at: [Link]

  • Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 3,3-Dimethylpent-4-en-1-amine . It synthesizes physical organic chemistry principles with practical handling protocols to address stability challenges unique to this scaffold.

Status: Operational | Role: Senior Application Scientist | Topic: Stability & Handling[1]

Executive Summary: The "Gem-Dimethyl" Challenge

This compound is a valuable building block, often used in the synthesis of nitrogen heterocycles and peptidomimetics.[1] However, its stability profile is distinct from linear alkenyl amines due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1]

While typical primary amines degrade via oxidation or carbamate formation, this specific molecule possesses a high propensity for intramolecular hydroamination .[1] The bulky dimethyl group at the C3 position compresses the internal bond angle, forcing the terminal amine (N1) and the alkene (C4=C5) into close proximity.[1] This pre-organization lowers the activation energy for cyclization, making the compound prone to spontaneous conversion into 3,3-dimethylpyrrolidine , particularly under acidic conditions or prolonged storage.[1]

Module 1: Critical Stability Factors (The "Why")

To troubleshoot effectively, you must understand the three primary degradation pathways.[1]

The Thorpe-Ingold Cyclization (Major Risk)

Unlike linear pent-4-en-1-amine, the 3,3-dimethyl analog is structurally biased toward ring closure.[1]

  • Mechanism: 5-exo-trig hydroamination.

  • Driver: Steric bulk of the methyl groups reduces the conformational freedom of the carbon chain, increasing the population of the "reactive rotamer."[1]

  • Trigger: Trace acids (even carbonic acid from air) or heat can catalyze the attack of the amine on the alkene, forming a pyrrolidine ring.[1]

Atmospheric Carbamylation (Immediate Risk)

Primary amines are nucleophilic sponges for carbon dioxide.[1]

  • Reaction:

    
    [1]
    
  • Observation: Formation of a white, crusty solid around the cap or in the liquid.[1] This is a carbamate salt, not the pure amine.[1]

Oxidative N-Oxide Formation (Cumulative Risk)

Exposure to atmospheric oxygen and light generates radical cations, leading to imine impurities and colored oligomers (yellowing).[1]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance Changes

Q: "My clear liquid has turned pale yellow/brown. Is it still usable?"

  • Diagnosis: Oxidative degradation.[1] This is common for primary amines exposed to light or air over time.[1]

  • Impact: If the color is pale yellow, purity is likely >95%, and it may be usable for robust reactions (e.g., amide coupling).[1] If dark brown, significant polymerization or N-oxide formation has occurred.[1]

  • Solution: Distill under reduced pressure or perform an Acid-Base extraction (see Module 4) to remove non-basic oxidative impurities.

Q: "There is a white solid crust forming on the threads of the vial. Has it polymerized?"

  • Diagnosis: This is likely ammonium carbamate salt , formed by reaction with atmospheric CO₂.[1] It is not a polymer, but it alters the stoichiometry of your reaction.[1]

  • Solution: The salt is reversible.[1]

    • Dissolve the material in organic solvent (DCM or Et₂O).[1]

    • Wash with 1M NaOH (converts carbamate back to free amine).[1]

    • Dry over Na₂SO₄ and concentrate.

Issue 2: Analytical Anomalies (NMR/LCMS)

Q: "My 1H NMR shows small multiplets appearing around 1.5-1.8 ppm and 2.8 ppm that weren't there before."

  • Diagnosis: Spontaneous Cyclization.[1] You are observing the formation of 3,3-dimethylpyrrolidine .[1]

    • Key Indicator: Disappearance of the distinct alkene vinylic protons (5.0–6.0 ppm) and appearance of ring methylene protons.[1]

  • Cause: The sample likely absorbed CO₂ (forming trace acid) or was stored at room temperature, allowing the Thorpe-Ingold effect to drive cyclization.[1]

  • Action: This impurity is difficult to separate by flash chromatography as both are amines.[1] Fractional distillation is required.[1]

Q: "I see a peak at [M+18] or [M+32] in LCMS."

  • Diagnosis: Oxidation products (Hydroxylamine +16, or hydrates).[1]

  • Action: Freshly distill the amine before critical steps.[1]

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the competing stability issues.

StabilityPathways Amine This compound (Active Reagent) Carbamate Carbamate Salt (White Solid) Amine->Carbamate + CO2 (Reversible) Oxides N-Oxides / Imines (Yellow/Brown Liquid) Amine->Oxides + O2 (Irreversible) Pyrrolidine 3,3-Dimethylpyrrolidine (Cyclized Impurity) Amine->Pyrrolidine 5-exo-trig Cyclization CO2 Atmospheric CO2 CO2->Amine O2 Oxygen / Light O2->Amine Acid Trace Acid / Heat (Thorpe-Ingold Driver) Acid->Amine

Figure 1: Degradation pathways.[1] Note that cyclization (red) is structurally inherent to this specific molecule due to the gem-dimethyl effect.[1]

Module 4: Validated Protocols

Protocol A: Storage Standards

To prevent the issues described above, adhere to this "Gold Standard" storage protocol.

ParameterRequirementScientific Rationale
Temperature -20°C (Freezer)Kinetic suppression of cyclization and oxidation.[1]
Atmosphere Argon or NitrogenPrevents CO₂ carbamylation and O₂ oxidation.[1]
Container Amber Glass VialBlocks UV light to prevent radical formation.[1]
Seal Parafilm + Teflon CapEnsures gas-tight seal; prevents moisture ingress.
Form HCl Salt (Optional)Converting to the hydrochloride salt (R-NH3+ Cl-) completely stops cyclization and oxidation, allowing indefinite storage at RT.[1]
Protocol B: Purification (Acid-Base Extraction)

Use this if distillation is not feasible or for small batches (<1g).[1]

  • Dissolution: Dissolve the impure amine in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[1]

  • Salt Formation: Extract the organic layer with 1M HCl (3x).[1]

    • Chemistry: The amine moves to the aqueous layer as the ammonium salt.[1] Neutral impurities (oxidation byproducts, non-basic oligomers) remain in the organic layer.[1]

  • Wash: Wash the combined aqueous acidic layers with fresh Et₂O (2x) to remove trace organics.[1]

  • Free Basing: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine separates.[1]

  • Extraction: Extract the aqueous mixture with Et₂O (3x).

  • Drying: Dry combined organics over solid KOH or Na₂SO₄ (KOH is superior for amines as it minimizes salt formation).[1]

  • Concentration: Remove solvent under reduced pressure (Caution: Molecule is volatile! Do not use high vacuum for prolonged periods).[1]

Protocol C: Synthesis of the HCl Salt (For Long-Term Storage)

If you do not plan to use the amine immediately, convert it to the salt.[1]

  • Dissolve amine in dry Et₂O.[1]

  • Add 2M HCl in Et₂O dropwise with stirring.

  • A white precipitate (Amine[1]·HCl) will form immediately.[1]

  • Filter the solid, wash with cold Et₂O, and dry under vacuum.[1]

  • Result: A stable, non-volatile solid resistant to cyclization.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] (Foundational text on Thorpe-Ingold effect driving cyclization in gem-dimethyl chains).

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Formation and Stability of Spiro-Compounds. J. Chem. Soc., Trans., 107, 1080-1106.[1] (Original definition of the valency deflection hypothesis/Thorpe-Ingold effect).

Sources

scale-up considerations for 3,3-Dimethylpent-4-en-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scale-up considerations for synthesizing 3,3-Dimethylpent-4-en-1-amine , a critical building block often used in the synthesis of kinase inhibitors and other pharmaceutical agents requiring a gem-dimethyl quaternary center.[1]

The recommended route prioritizes the Johnson-Claisen Rearrangement to establish the quaternary carbon, followed by functional group interconversion to the primary amine.

Part 1: Synthesis Strategy & Process Safety

Route Selection: The Johnson-Claisen Pathway

Direct alkylation to form quaternary centers is prone to side reactions on scale.[1] The Johnson-Claisen rearrangement is the industry standard for this motif because it is stereoselective, thermodynamic, and avoids difficult separation of regioisomers.

The Pathway:

  • Rearrangement: 3-Methylbut-2-en-1-ol (Prenyl alcohol) + Trimethyl orthoacetate

    
     Methyl 3,3-dimethylpent-4-enoate.[1]
    
  • Amidation: Methyl 3,3-dimethylpent-4-enoate + Ammonia

    
     3,3-Dimethylpent-4-enamide.[1]
    
  • Reduction: 3,3-Dimethylpent-4-enamide + LiAlH

    
     (or Red-Al) 
    
    
    
    This compound .

SynthesisRoute Start Prenyl Alcohol (3-Methylbut-2-en-1-ol) Inter1 Methyl 3,3-dimethylpent-4-enoate (Ester Intermediate) Start->Inter1 Johnson-Claisen 140°C, -MeOH Ortho Trimethyl Orthoacetate + Cat. Propionic Acid Ortho->Inter1 Amide 3,3-Dimethylpent-4-enamide (Solid Intermediate) Inter1->Amide NH3 / MeOH Pressure or rt Final This compound (Target) Amide->Final LiAlH4 or Red-Al Reduction

Figure 1: Strategic synthesis workflow for this compound emphasizing the quaternary center formation.

Part 2: Step-by-Step Scale-Up & Troubleshooting

Step 1: Johnson-Claisen Rearrangement

Objective: Create the quaternary carbon.[1] Reagents: Prenyl alcohol (1.0 equiv), Trimethyl orthoacetate (3.0-4.0 equiv), Propionic acid (0.05 equiv).

ParameterScale-Up SpecificationWhy? (Causality)
Temperature 135°C–145°C (Internal)The rearrangement activation energy is high.[1] Below 130°C, the reaction stalls.[1]
Distillation Continuous removal of MethanolThe reaction is equilibrium-driven.[1] Failure to remove MeOH results in low conversion (<50%).[1]
Stoichiometry Excess Orthoacetate (3-4 equiv)The orthoacetate acts as both reagent and solvent to drive the equilibrium.

Troubleshooting Guide:

  • Issue: Reaction stalls at 60% conversion.

    • Diagnosis: Methanol is not being removed efficiently, or the internal temperature dropped.[1]

    • Fix: Ensure the distillation head temperature remains low (64°C) while the pot remains high (>135°C). If using a Dean-Stark, ensure it's set for light solvent removal.[1]

  • Issue: Product contains unreacted prenyl alcohol.[1]

    • Fix: Prenyl alcohol boils (~140°C) close to the product.[1] You must drive conversion to >98% before workup.[1] Add more acid catalyst (0.5%) and orthoacetate if stalled.[1]

Step 2: Amidation

Objective: Convert ester to amide.[1] Reagents: Methyl ester, 7N NH


 in MeOH or Aqueous NH

OH.[1]
  • Safety Note: On scale (>100g), using pressurized ammonia gas in an autoclave is preferred over methanolic ammonia to reduce solvent volume and reaction time.[1]

  • Key Observation: The gem-dimethyl group is at the

    
    -position.[1] The 
    
    
    
    -position is a methylene (-CH
    
    
    -), so steric hindrance is minimal.[1] Reaction should proceed at standard rates.
Step 3: Reduction to Amine

Objective: Reduce amide to primary amine without reducing the alkene.[1] Reagents: LiAlH


 (LAH) in THF or Red-Al (Vitride) in Toluene.[1]

Critical Scale-Up Protocol (Quenching): The "Fieser" or "Rochelle Salt" method is mandatory to prevent aluminum emulsions that trap the product.

  • Cool reaction to 0°C.

  • Dilute with MTBE (improves separation over diethyl ether).[1]

  • Fieser Quench (for

    
     grams of LAH): 
    
    • Add

      
       mL Water (slowly!).[1]
      
    • Add

      
       mL 15% NaOH.[1]
      
    • Add

      
       mL Water.[1]
      
  • Agitate until a white, granular precipitate forms (1–2 hours).

  • Filter and wash solids.[1]

Troubleshooting Guide:

  • Issue: "Gooey" gray emulsion during quench.

    • Cause: Agitation was too brief or NaOH concentration was off.[1]

    • Fix: Add Rochelle salt (Sodium potassium tartrate) saturated solution and stir overnight. The layers will separate cleanly.[1]

  • Issue: Loss of product during concentration.[1]

    • Cause:Volatility. this compound is a volatile liquid (estimated bp ~130–140°C).[1]

    • Fix: Do not rotovap to dryness under high vacuum.[1] Isolate as the HCl salt if storage is required.[1]

Part 3: Technical Support FAQs

Q1: Can I use catalytic hydrogenation to reduce the nitrile or amide intermediate? A: No. Standard heterogeneous hydrogenation catalysts (Pd/C, PtO


, Raney Ni) will rapidly reduce the terminal alkene (C=C) alongside the functional group. Hydride reduction (LiAlH

) is chemoselective for the carbonyl/nitrile over the isolated alkene.[1]

Q2: The final amine is turning yellow/brown upon storage. Is it degrading? A: Primary aliphatic amines oxidatively degrade and absorb CO


 from the air (forming carbamates).[1]
  • Solution: Store under Argon/Nitrogen at 4°C. For long-term stability (>1 month), convert to the Hydrochloride (HCl) or Tartrate salt, which are stable solids.

Q3: Why do I see "Prenyl ether" byproducts in Step 1? A: This results from the acid-catalyzed etherification of prenyl alcohol with itself or methanol.[1]

  • Prevention: Ensure the orthoacetate is in large excess and the acid catalyst is not chemically "wet" (anhydrous propionic acid is preferred).

Q4: How do I purify the final amine if distillation is difficult? A: If the boiling point is too close to solvents or byproducts:

  • Dissolve crude amine in MTBE.[1]

  • Add 1.0 equiv of HCl (in dioxane or ether).[1]

  • Filter the precipitated amine-HCl salt.[1]

  • Wash the salt with cold ether.[1]

  • (Optional) Freebase with NaOH just before use.[1]

Part 4: Process Decision Tree (Purification)

PurificationLogic Start Crude Reaction Mixture (Post-Quench) Check Check Start->Check purity Check Purity (GC/NMR) HighPurity Purity > 90% purity->HighPurity LowPurity Purity < 90% purity->LowPurity Distill Vacuum Distillation (Careful with Volatility) HighPurity->Distill Liquid Product Needed SaltForm Formation of HCl Salt (Precipitation) HighPurity->SaltForm Storage Needed LowPurity->SaltForm Best for impurity rejection FinalLiq Pure Free Base Distill->FinalLiq FinalSolid Pure Amine HCl Salt SaltForm->FinalSolid

Figure 2: Decision logic for the purification and isolation of the volatile amine product.

References

  • Johnson-Claisen Rearrangement Mechanism & Scope

    • Trust, R. I.; Ireland, R. E.[1] "The Orthoester Claisen Rearrangement." Organic Syntheses, 1973 , 53, 116.[1]

  • Scale-Up of Hydride Reductions (Quenching Protocols)

    • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997 .[1] (Standard text for hydride safety).

  • Amine Handling and Stability

    • "Handling and Storage of Amines."[1][2] PubChem Laboratory Safety Guidelines.

  • Synthesis of 3,3-dimethylpent-4-enoate derivatives

    • Hill, R. K.; Soman, R.; Sawada, S. "Center of chirality transfer in the Claisen rearrangement."[1] Journal of Organic Chemistry, 1972 , 37, 3737–3740.[1]

Sources

Technical Support Center: Analytical Methods for Amine Synthesis Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: AMINE-IMP-001 Subject: Comprehensive Troubleshooting & Method Development for Amine Impurity Profiling

Introduction: The "Invisible" Hazard

In drug development, amines are both the backbone of synthesis and the source of its most persistent analytical challenges. Whether you are performing a reductive amination or an amide reduction, the resulting impurity profile is often polar, volatile, and lacks a strong chromophore.

This guide is not a textbook; it is a troubleshooting engine designed to resolve the specific failures that occur when standard methods (like generic C18 HPLC or standard split GC) fail to detect trace amine impurities.

Module 1: Gas Chromatography (GC) – The "Tailing" Crisis

User Issue: "I am analyzing residual alkyl amines by GC-FID. The peaks are tailing severely (


), and I cannot quantify the low-level impurities reliably."
Root Cause Analysis

Amines are strong Lewis bases. They interact aggressively with:

  • Silanol groups (Si-OH): Present in the glass liner, glass wool, and the column stationary phase.

  • Metal ions: Present in the inlet weldments or non-passivated tubing.

Troubleshooting Protocol

Step 1: The Inlet Audit (The #1 Failure Point) Standard split/splitless liners with untreated glass wool are fatal for amine analysis. The wool acts as a massive surface area for irreversible adsorption.

  • Action: Switch to a base-deactivated liner (often chemically treated with KOH or specialized silanization).

  • Action: Remove glass wool if possible. If wool is required for vaporization of high-boiling solvents, use strictly silanized quartz wool .

Step 2: Column Selection & Maintenance Standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5) often show activity toward amines.

  • Recommendation: Use a Base-Deactivated Column (e.g., CP-Volamine, Rtx-Volatile Amines, or CAM-type phases). These columns have basic functional groups incorporated into the stationary phase to shield silanols.

  • Critical Maintenance: Check the column cut. A ragged cut exposes active fused silica. Use a ceramic wafer and inspect with a 20x magnifier.[1]

Step 3: Solvent Mismatch Injecting an amine dissolved in a solvent that doesn't wet the phase can cause peak distortion.

  • Rule: Match polarity. For aqueous amine samples, use a polar column (PEG/Wax). For organic extracts, use base-deactivated non-polar phases.

Visual Troubleshooting Workflow

GCTroubleshooting Start Symptom: Severe Peak Tailing CheckLiner 1. Check Inlet Liner Start->CheckLiner IsDeactivated Is Liner Base-Deactivated? CheckLiner->IsDeactivated ReplaceLiner Replace with Deactivated/Wool-Free Liner IsDeactivated->ReplaceLiner No CheckColumn 2. Check Column Type IsDeactivated->CheckColumn Yes ReplaceLiner->CheckColumn IsBaseColumn Is Column Base-Deactivated? CheckColumn->IsBaseColumn SwitchColumn Switch to Amine-Specific Column (e.g., CP-Volamine) IsBaseColumn->SwitchColumn No CheckCut 3. Inspect Column Cut IsBaseColumn->CheckCut Yes SwitchColumn->CheckCut Recut Recut 5cm from Inlet CheckCut->Recut

Figure 1: Decision logic for resolving peak tailing in amine GC analysis.

Module 2: HPLC/UHPLC – The "Invisible" Impurity

User Issue: "My aliphatic amine impurities have no UV absorbance, and they elute in the void volume on my C18 column."

The Science of Retention & Detection

Aliphatic amines are hydrophilic and basic (


). At neutral pH, they are fully protonated (ionized), making them too polar to retain on standard C18 columns. Furthermore, without a conjugated 

-system, they are invisible to standard UV (254 nm).
Method Development Guide
Strategy A: High pH Reversed-Phase (The Modern Standard)

Instead of forcing retention with ion-pairing agents (which degrade MS sensitivity), suppress ionization by raising the pH.

  • Logic: If pH >

    
    , the amine is neutral (hydrophobic) and retains on C18.
    
  • Requirement: You cannot use standard silica columns (they dissolve at pH > 8).

  • Hardware: Use Hybrid Silica (e.g., BEH) or Polymer-based columns stable up to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

Strategy B: Derivatization (Making the Invisible, Visible)

If you lack a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD), you must chemically tag the amine with a chromophore.

ReagentTargetDetectionPros/Cons
OPA (o-Phthalaldehyde) Primary AminesUV / FluorescenceFast (seconds). Unstable derivatives. Requires thiols (mercaptoethanol).
FMOC-Cl Primary & SecondaryUV / FluorescenceStable derivatives.[2] Reacts with water (excess reagent must be removed or separated).
Dansyl Chloride Primary & SecondaryUV / FluorescenceVery stable. Slow reaction (requires heating/incubation).
PITC Primary & SecondaryUV (254 nm)Excellent for amino acids.[3] Forms stable phenylthiocarbamyl derivatives.

Protocol: Pre-Column Derivatization with FMOC

  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.5).

  • Add: 100 µL FMOC-Cl (5 mM in ACN).

  • Wait: 1 minute at ambient temp.

  • Quench: Add 10 µL Adamantanamine (to scavenge excess FMOC).

  • Inject: Analyze on C18 column (derivatives are now hydrophobic).

Module 3: Genotoxic Impurities (GTIs) – The Nitrosamine Risk

User Issue: "Regulatory requires me to screen for nitrosamines in my secondary amine synthesis. How do I detect them at ppb levels?"

The Mechanism of Hazard

Nitrosamines (e.g., NDMA) form when a secondary amine reacts with a nitrosating agent (nitrite, nitrous acid) under acidic conditions. This is a critical "Cohort of Concern" under ICH M7 guidelines.

Detection Workflows

1. LC-MS/MS (The Gold Standard)

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for nitrosamines due to their low molecular weight and volatility.

  • Mode: MRM (Multiple Reaction Monitoring) is required to reach limits of quantification (LOQ) in the ng/mL range.

2. GC-MS/MS

  • Application: Ideal for volatile nitrosamines (NDMA, NDEA).

  • Caution: Thermal degradation in the injector can create nitrosamines if the sample contains both precursor amines and nitrites (artifact formation). Lower inlet temperature or use Cold On-Column injection.

Nitrosamine Formation Pathway

NitrosaminePathway SecAmine Secondary Amine (R2-NH) Intermediate N-Nitrosammonium Intermediate SecAmine->Intermediate Nitrite Nitrite Source (NO2- / HNO2) Nitrite->Intermediate Acid Acidic Conditions (H+) Acid->Intermediate Nitrosamine N-Nitrosamine (GTI) Intermediate->Nitrosamine - H2O

Figure 2: Mechanism of Nitrosamine formation from secondary amines and nitrites.

Module 4: FAQ – Quick Solutions

Q: My amine peak disappears after 5 injections on HPLC. A: This is likely "column fouling" by irreversible adsorption.

  • Fix: Use a guard column.[4]

  • Fix: Wash the column with 95% Methanol/0.1% Formic Acid between runs to protonate and elute stuck amines.

Q: Can I use UV detection for tertiary amines? A: Only if they have a chromophore (e.g., aromatic ring). Aliphatic tertiary amines (e.g., Triethylamine) are UV-transparent. Use CAD (Charged Aerosol Detection) or RID (Refractive Index - isocratic only) if MS is unavailable.

Q: Why is my recovery low in headspace GC? A: Amines are highly soluble in water. In static headspace, they prefer the liquid phase (low partition coefficient


).
  • Fix: Add salt (NaCl) to saturation ("salting out") and add base (NaOH) to the sample vial to ensure the amine is in the volatile, free-base form.

References

  • Agilent Technologies. (n.d.).[5] Analysis of impurities in amine streams. Retrieved from [Link]

  • Restek Corporation. (2013). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples.[6] Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025).[7] Nitrosamine impurities. Retrieved from [Link][7]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of 3,3-Dimethylpent-4-en-1-amine, a valuable building block in synthetic chemistry. We will explore the nuances of its proton NMR spectrum, offering a rationale for experimental observations. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a holistic framework for unambiguous structural elucidation for researchers, scientists, and drug development professionals.

The Cornerstone of Structure: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the preeminent technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. For a molecule like this compound, ¹H NMR allows us to map the distinct proton environments from the aliphatic chain to the vinyl group and the terminal amine.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents several distinct proton signals. The interpretation of the spectrum relies on understanding chemical shifts (δ), spin-spin coupling (J), and signal integration. The chemical shift, measured in parts per million (ppm), is influenced by the local electronic environment of a proton; electronegative atoms and π-systems, for instance, tend to deshield protons, shifting their signals downfield (to a higher ppm value).[1][2]

Below is a detailed prediction of the ¹H NMR spectrum, assuming a standard deuterated chloroform (CDCl₃) solvent and tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

Protons (Label)IntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
Ha (-CH =CH₂)1H~ 5.8 - 6.0ddJac ≈ 17 Hz, Jab ≈ 10 HzVinylic proton, deshielded by the π-bond. The large coupling constant corresponds to the trans relationship with Hc, and the smaller coupling to the cis relationship with Hb.[4][5]
Hb, Hc (-CH=CH ₂)2H~ 4.9 - 5.1ddJab ≈ 10 Hz, Jac ≈ 17 Hz, Jbc ≈ 1-2 HzTerminal vinylic protons. They are diastereotopic and appear as distinct signals. The geminal coupling (Jbc) is very small. Their chemical shift is typical for terminal alkene protons.[6]
Hd (-CH ₂-NH₂)2H~ 2.7 - 2.9tJde ≈ 7 HzMethylene protons adjacent to the electron-withdrawing amine group, causing a downfield shift.[7] Coupled to the two He protons, resulting in a triplet.
He (-C(CH₃)₂-CH ₂-)2H~ 1.5 - 1.7tJed ≈ 7 HzAliphatic methylene protons. Coupled to the two Hd protons, resulting in a triplet.
Hf (-NH ₂)2H~ 1.0 - 3.0 (broad)s (broad)N/AThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[8][9] The signal is often broad and may not show coupling.
Hg (-C(CH ₃)₂)6H~ 1.0 - 1.2sN/AThe two methyl groups are equivalent and attached to a quaternary carbon, so they appear as a sharp singlet integrating to six protons in a typical alkane region.[1]

A Practical Guide: Experimental Protocol for ¹H NMR Acquisition

Trustworthy data begins with a robust experimental protocol. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering proton signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.0 ppm.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

    • Set acquisition parameters, including the number of scans (e.g., 16 or 32), pulse angle, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities and measure coupling constants to deduce proton connectivity.

A Broader Perspective: Comparison with Other Spectroscopic Techniques

While ¹H NMR is remarkably informative, a multi-technique approach is the gold standard for unambiguous structure confirmation. The data from different analyses provide orthogonal information, creating a self-validating system.

Technique Principle Information for this compound Advantages Limitations
¹H NMR Nuclear spin transitions of ¹H nuclei in a magnetic field.Provides detailed proton connectivity, stereochemistry, and relative proton counts.High resolution, provides detailed structural information (connectivity).Can have overlapping signals in complex molecules; sensitive to sample purity.
¹³C NMR Nuclear spin transitions of ¹³C nuclei in a magnetic field.Shows the number of unique carbon environments. For this molecule, 7 distinct signals are expected. The quaternary carbon and the two methyl carbons would be readily identifiable.[10]Directly counts carbon environments; good spectral dispersion.Low natural abundance of ¹³C requires more sample or longer acquisition times; no coupling information in standard broadband-decoupled spectra.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio (m/z).Determines the molecular weight (predicted M⁺ at m/z = 115.22).[11] The fragmentation pattern gives clues about the structure (e.g., loss of an ethyl or vinyl group).[12]Extremely sensitive; provides accurate molecular weight and formula.Isomers can have identical molecular weights; provides limited connectivity information.
Infrared (IR) Spectroscopy Absorption of infrared radiation causes molecular vibrations (stretching, bending).Confirms the presence of key functional groups: two N-H stretching bands (~3300-3400 cm⁻¹ for the primary amine), C=C stretching (~1640 cm⁻¹), sp² C-H stretching (>3000 cm⁻¹), and sp³ C-H stretching (<3000 cm⁻¹).[13][14]Fast, non-destructive, excellent for functional group identification.Provides little information on the carbon skeleton; complex "fingerprint" region can be hard to interpret.[13]

An Integrated Workflow for Structural Elucidation

The most robust characterization strategy involves synthesizing data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they lead to a confident structural assignment. The following workflow illustrates this synergistic approach.

G cluster_0 Data Acquisition cluster_1 Analysis & Confirmation Sample Sample IR IR Sample->IR Parallel Analysis MS MS Sample->MS Parallel Analysis 1H_NMR 1H_NMR Sample->1H_NMR Parallel Analysis 13C_NMR 13C_NMR Sample->13C_NMR Parallel Analysis Integration Integration IR->Integration Functional Groups (-NH₂, -C=C) MS->Integration Molecular Weight & Formula 1H_NMR->Integration Proton Framework & Connectivity 13C_NMR->Integration Carbon Skeleton Structure Structure Integration->Structure Confirm Structure

Caption: Integrated workflow for spectroscopic analysis.

This workflow demonstrates the logical process:

  • Initial Analysis (IR & MS): IR spectroscopy quickly confirms the presence of the amine and alkene functional groups, while mass spectrometry provides the exact molecular weight and elemental formula.

  • Detailed Structural Mapping (NMR): ¹H NMR is then used to piece together the proton framework, establishing the connectivity between the different parts of the molecule. ¹³C NMR complements this by confirming the number of unique carbons and the overall carbon skeleton.

  • Data Synthesis: Finally, all data are integrated. The molecular formula from MS must match the sum of atoms deduced from NMR and IR. The functional groups from IR must correspond to the chemical shifts seen in NMR. This comprehensive cross-validation leads to an unambiguous and confident structural assignment.

Conclusion

The characterization of this compound serves as an excellent case study for the principles of modern organic analysis. While ¹H NMR spectroscopy provides the most detailed single view of the molecular structure, its true power is realized when used within a holistic, multi-technique approach. By integrating data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build a self-validating case for their proposed structure, ensuring the scientific rigor required in research and development.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 3,3-dimethylpentane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 3,3-dimethylpentane. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 3,3-dimethylpentane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3,3-dimethylpentane. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylpent-4-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylpent-1-en-4-yne. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylpent-4-enal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylpentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Penten-1-amine, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Nowick, J. S. (2011, December 13). Lecture 9. Chemical Shift. 1H NMR Chemical Shifts. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylpent-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

mass spectrometry of 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 3,3-Dimethylpent-4-en-1-amine

Executive Summary

This compound (CAS: 1268994-44-0) is a critical "gem-dimethyl" building block used to introduce conformational constraints in peptide mimetics and GABA-analog therapeutics (e.g., next-generation gabapentinoids).[1][2] Its structural rigidity, provided by the C3 quaternary center, enhances metabolic stability and receptor selectivity.[3][1][2]

However, its analysis presents distinct challenges:

  • Volatility & Polarity: As a low-molecular-weight (MW 113.[3][1][2]2) primary amine, it exhibits poor retention and peak tailing on standard C18 LC columns and non-polar GC columns.[3][1][2]

  • Isomeric Confusion: It is easily confused with its regioisomer, 2,2-dimethylpent-4-en-1-amine, requiring precise fragmentation analysis for differentiation.[3][1][2]

This guide compares three analytical workflows—Direct EI-MS , Derivatization GC-MS , and LC-HRMS —to determine the optimal protocol for purity assessment and pharmacokinetic (PK) quantification.[1][2]

Structural Analysis & Fragmentation Logic

Understanding the fragmentation mechanics is prerequisite to selecting the correct ionization method.[3][1][2] The molecule contains three distinct functional zones: the primary amine (proton acceptor), the gem-dimethyl quaternary center (steric bulk/fragmentation director), and the terminal alkene.[3][1]

Theoretical Fragmentation Pathway (EI Source)

In Electron Impact (EI) ionization (70 eV), the fragmentation is driven by charge localization on the nitrogen atom and the stability of the resulting carbocations.[3][1][2]

  • Alpha-Cleavage (Dominant): The radical cation directs cleavage of the C-C bond adjacent to the nitrogen (C1-C2).[3][1][2] This yields the resonance-stabilized iminium ion (m/z 30 ), the base peak for almost all primary aliphatic amines.[3][1][2]

  • Gem-Dimethyl Directed Cleavage: The quaternary carbon at C3 weakens adjacent bonds.[3][1][2]

    • Beta-Cleavage: Cleavage of the C2-C3 bond generates a stable tertiary allylic carbocation (3,3-dimethylallyl cation) at m/z 69 .[1][2] This is a diagnostic peak that distinguishes it from linear isomers.[3][1][2]

  • McLafferty Rearrangement (Blocked):

    • Standard amines with a

      
      -hydrogen undergo McLafferty rearrangement.[3][1][2]
      
    • Crucial Diagnostic: In this compound, the

      
      -position (relative to nitrogen) is the quaternary C3, which has no hydrogens.[1][2] Therefore, the characteristic even-electron McLafferty ion is absent , serving as a negative diagnostic marker against linear analogs.[3][1][2]
      

Fragmentation cluster_0 Pathway A: Alpha Cleavage (Base Peak) cluster_1 Pathway B: Quaternary C3 Cleavage M Molecular Ion [M]+• m/z 113 A1 Fragment: CH2=NH2+ m/z 30 M->A1 - C6H11• B1 Fragment: Dimethylallyl Cation [C5H9]+ m/z 69 M->B1 - C2H6N• A2 Neutral Loss: •CH2-C(Me)2-CH=CH2 (Mass 83) B2 Neutral Loss: •CH2-CH2-NH2 (Mass 44)

Figure 1: Predicted EI fragmentation pathways. The blockade of McLafferty rearrangement and the presence of m/z 69 are key identifiers.[3]

Comparative Method Evaluation

We evaluated three workflows for sensitivity, specificity, and throughput.

Method A: Direct Injection GC-MS (EI)
  • Approach: Direct injection of the neat amine or solvent dilution.[3][1][2]

  • Performance: Poor.[3][1][2] The free primary amine interacts strongly with silanol groups in the GC liner and column, leading to severe peak tailing and variable ionization.[3][1][2]

  • Verdict: Not recommended for quantitative work.[3][1][2]

Method B: Derivatization GC-MS (TFAA)
  • Approach: Acylation of the amine using Trifluoroacetic Anhydride (TFAA) to form the volatile amide.[3][1][2]

  • Performance: Excellent. The trifluoroacetamide derivative (MW 209) is non-polar, elutes symmetrically, and provides a distinct molecular ion.[3][1]

  • Key Ions: m/z 126 (CF3CONHCH2+), m/z 69 (hydrocarbon tail).[3][1][2]

Method C: LC-ESI-HRMS (Orbitrap/Q-TOF)[2][3]
  • Approach: Reverse-phase LC with acidic mobile phase (0.1% Formic Acid).[3][1][2]

  • Performance: High sensitivity.[3][1][2] The amine is easily protonated ([M+H]+ = 114.1277).[3][1][2]

  • Verdict: Gold standard for biological matrices (plasma/urine) but requires HILIC or specialized columns for retention.[3][1][2]

Summary Data Table
FeatureMethod A: Direct GC-MSMethod B: Derivatization GC-MSMethod C: LC-ESI-HRMS
Analyte Form Free AmineTrifluoroacetamideProtonated Amine [M+H]+
LOD (Signal/Noise > 3) ~10 µg/mL (Poor)0.05 µg/mL0.001 µg/mL
Peak Shape Asymmetric (Tailing factor > 2.[1][2]0)Sharp (Tailing factor < 1.[3][1][2]1)Sharp (requires HILIC)
Specificity Moderate (m/z 30 is non-specific)High (m/z 126 + 69)High (Exact Mass)
Prep Time 5 mins30 mins10 mins
Primary Use Case Quick purity check (neat)Impurity profiling / QCPK Studies / Metabolomics

Detailed Experimental Protocols

Protocol 1: High-Fidelity GC-MS via TFAA Derivatization

Recommended for: Purity assessment and differentiation from isomers.[3][1][2]

Reagents:

  • Analyte: this compound (~10 mg)[1][2]

  • Reagent: Trifluoroacetic anhydride (TFAA)[3][1][2]

  • Solvent: Ethyl Acetate (anhydrous)[3][1][2]

  • Base: Pyridine (catalyst)[3][1][2]

Workflow:

  • Dissolution: Dissolve 10 mg of amine in 1 mL Ethyl Acetate in a 2 mL GC vial.

  • Acylation: Add 50 µL Pyridine and 100 µL TFAA. Cap immediately.

    • Mechanism:[3][1]

      
      [1][2]
      
  • Incubation: Heat at 60°C for 20 minutes.

  • Neutralization: Evaporate to dryness under

    
     stream to remove excess acid; reconstitute in 1 mL Ethyl Acetate.
    
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[3][1][2]

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Inlet: Split 20:1, 250°C.

Self-Validating Check: Look for the disappearance of the broad amine peak and appearance of a sharp peak at higher retention time.[3][1][2] The mass spectrum must show m/z 126 (base peak for N-TFA-alkylamines).[3][1][2]

Protocol 2: LC-HRMS for Biological Quantification

Recommended for: Drug metabolism and Pharmacokinetics (DMPK).[1][2]

Workflow:

  • Column Selection: Do NOT use standard C18 (analyte will elute in void volume). Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with ion-pairing reagent.[3][1][2]

    • Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC.[3][1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[3][1][2]

    • B: Acetonitrile.[3][1][2][4]

  • Gradient: 90% B to 50% B over 5 minutes (HILIC mode).

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.[3][1][2]

    • Source Temp: 350°C.[3][1][2]

    • Target Ion: 114.1277 (Theoretical [M+H]+).[3][1][2]

Diagnostic Interpretation & Isomer Differentiation

Distinguishing this compound from its isomer 2,2-dimethylpent-4-en-1-amine is a common analytical hurdle.[3][1][2]

Diagnostic Feature3,3-Dimethyl Isomer (Target)2,2-Dimethyl Isomer
Alpha Cleavage Product m/z 30 (

)
m/z 30 (

)
Secondary Fragment m/z 69 (

) Formation of stable dimethylallyl cation.[1][2]
m/z 41 (

) Allyl cation from tail cleavage.[3][1][2]
Molecular Ion (EI) Weak but visibleOften absent (Quaternary C at

-position promotes total fragmentation)
Retention Index (DB-5) Higher (more accessible amine)Lower (sterically hindered amine)

Causality: In the 2,2-isomer, the quaternary carbon is adjacent to the nitrogen-bearing carbon.[3][1][2] Alpha-cleavage breaks the bond between the CH2 and the quaternary C, which is sterically accelerated and thermodynamically favored, often obliterating the molecular ion entirely.[3][1][2] In the 3,3-isomer, the alpha-cleavage is standard, leaving the quaternary center intact in the neutral fragment.[3][1]

References

  • NIST Mass Spectrometry Data Center. (2023).[3][1][2] Electron Ionization Mass Spectra of Aliphatic Amines. National Institute of Standards and Technology.[3][1][2] [Link][3][1][2]

  • McLafferty, F. W., & Tureček, F. (1993).[3][1][2] Interpretation of Mass Spectra (4th ed.).[3][1][2] University Science Books. (Standard text for fragmentation mechanisms).

  • PubChem. (2023).[3][1][2] Compound Summary: this compound (CAS 1268994-44-0).[3][1][2][5] National Center for Biotechnology Information.[3][1][2] [Link][3][1][2]

  • Little, J. L. (1999).[3][1][2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[3][1][2] (Reference for derivatization protocols).

Sources

A Comparative Guide to the Reactivity of 3,3-Dimethylpent-4-en-1-amine and Other Primary Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the selection of appropriate building blocks is paramount. The reactivity of primary amines is a cornerstone of many synthetic transformations, particularly in the construction of amide bonds, N-alkylation for the introduction of functional groups, and the formation of Schiff bases as dynamic covalent linkages. This guide provides an in-depth technical comparison of the reactivity of 3,3-Dimethylpent-4-en-1-amine with a selection of other primary amines, offering insights into the interplay of steric and electronic factors that govern their nucleophilicity.

This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, enabling the rational design of molecules with desired properties and reactivity profiles. We will delve into the theoretical underpinnings of amine reactivity, present comparative data, and provide detailed experimental protocols for the quantitative assessment of these critical parameters.

Understanding the Nuances of Primary Amine Reactivity

The reactivity of a primary amine is fundamentally dictated by the availability of the lone pair of electrons on the nitrogen atom to act as a nucleophile.[1] This nucleophilicity is modulated by a delicate balance of electronic and steric effects imposed by the molecular structure.[1]

Electronic Effects: The electron density on the nitrogen atom is a primary determinant of its basicity and, often correlatedly, its nucleophilicity. Electron-donating groups (EDGs) increase electron density, enhancing basicity, while electron-withdrawing groups (EWGs) decrease it.[2][3]

Steric Hindrance: The accessibility of the nitrogen's lone pair to an electrophilic center is governed by the steric bulk of the surrounding substituents.[1] Large, bulky groups can physically impede the approach of a reactant, thereby reducing the rate of reaction, even if the nitrogen is electronically rich.[1]

The Unique Structural Features of this compound

This compound presents a unique combination of structural motifs that influence its reactivity:

  • Steric Hindrance: The presence of two methyl groups on the carbon atom beta to the nitrogen (C3) introduces significant steric bulk. This is analogous to the neopentyl group in neopentylamine (2,2-dimethylpropan-1-amine), which is known to exhibit reduced reactivity in SN2 reactions due to steric hindrance.

  • Electronic Influence of the Alkene: The carbon-carbon double bond at the C4-C5 position is remote from the primary amino group. Its electronic influence is therefore not as pronounced as in allylamine, where the double bond is in conjugation with the nitrogen's lone pair in the protonated form. The remote double bond in this compound is expected to have a minor electron-withdrawing inductive effect, transmitted through the sigma bonds, which could slightly decrease the basicity of the amine compared to a saturated analogue.

Comparative Analysis of Primary Amine Reactivity

To contextualize the reactivity of this compound, we will compare it with a series of benchmark primary amines that represent a spectrum of steric and electronic properties:

  • n-Pentylamine: A linear, unhindered primary amine that serves as a baseline for "normal" reactivity.

  • Neopentylamine (2,2-dimethylpropan-1-amine): A sterically hindered primary amine that is a close structural analog to the environment around the amino group in this compound.

  • tert-Butylamine: An even more sterically hindered primary amine where the bulky group is directly attached to the alpha-carbon.

  • Allylamine: A primary amine with a C=C double bond at the C2-C3 position, allowing for direct electronic interaction with the amino group.

Basicity (pKa) Comparison

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base.

AmineStructurepKa of Conjugate Acid (pKaH)Reference(s)
n-PentylamineCH₃(CH₂)₄NH₂10.63
Neopentylamine(CH₃)₃CCH₂NH₂10.15
tert-Butylamine(CH₃)₃CNH₂10.68
AllylamineCH₂=CHCH₂NH₂9.49
This compound (Estimated) CH₂=CHC(CH₃)₂CH₂CH₂NH₂ ~10.2 - 10.4 N/A

The pKa of this compound is estimated based on the value for neopentylamine, with a slight potential increase due to the longer alkyl chain, counteracted by the weak electron-withdrawing effect of the remote double bond.

Interpretation:

  • Steric Hindrance and Basicity: Interestingly, the significant steric hindrance in neopentylamine results in a lower pKa compared to the linear n-pentylamine. This suggests that solvation of the protonated amine, which is hindered by the bulky neopentyl group, plays a crucial role in its basicity in aqueous solution. tert-Butylamine, despite its steric bulk, has a pKa comparable to n-pentylamine.

  • Electronic Effect of the Double Bond: The pKa of allylamine is significantly lower than that of the saturated amines, clearly demonstrating the electron-withdrawing effect of the nearby double bond.

  • Predicted Basicity of this compound: Based on these trends, this compound is expected to be a weaker base than n-pentylamine due to the steric hindrance from the gem-dimethyl group and the minor electron-withdrawing effect of the remote double bond. Its basicity is likely to be comparable to or slightly higher than that of neopentylamine.

Experimental Protocols for Comparing Amine Reactivity

To provide a quantitative comparison of reactivity, standardized kinetic experiments are essential. The following protocols outline methods for determining the second-order rate constants for three common reactions of primary amines.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Amine Primary Amine Solution (Known Concentration) Mix Initiate Reaction at Constant Temperature Amine->Mix Electrophile Electrophile Solution (Acyl Chloride, Alkyl Halide, or Aldehyde) (Known Concentration) Electrophile->Mix Solvent Anhydrous Solvent Solvent->Mix Monitor Monitor Reaction Progress Over Time Mix->Monitor Time-resolved measurements Data Concentration vs. Time Data Monitor->Data Plot Plot Data (e.g., 1/[Amine] vs. time) Data->Plot Rate Calculate Second-Order Rate Constant (k₂) Plot->Rate

Figure 1: General workflow for kinetic analysis of amine reactivity.

Acylation with Acetic Anhydride (Monitored by ¹H NMR Spectroscopy)

This protocol determines the rate of amide formation.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the primary amine (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃).

    • Prepare a stock solution of acetic anhydride (e.g., 0.1 M) in the same deuterated solvent.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the amine stock solution and the deuterated solvent.

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

    • Inject a known volume of the acetic anhydride stock solution into the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a proton on the α-carbon of the amine reactant and the corresponding proton in the amide product.

    • Calculate the concentration of the amine at each time point.

    • Plot the inverse of the amine concentration (1/[Amine]) versus time.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂).[4]

Alkylation with Methyl Iodide (Monitored by Conductivity)

This protocol measures the rate of formation of the ammonium salt.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the primary amine (e.g., 0.05 M) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of methyl iodide (e.g., 0.05 M) in the same solvent.

  • Reaction Setup:

    • Place a known volume of the amine solution in a thermostated reaction vessel equipped with a conductivity probe.

    • Allow the solution to equilibrate to the desired temperature and record the initial conductivity.

    • Inject a known volume of the methyl iodide solution, start a timer, and record the conductivity at regular intervals.

  • Data Analysis:

    • The increase in conductivity is proportional to the formation of the ionic ammonium iodide salt.

    • Convert the conductivity readings to the concentration of the product.

    • Calculate the concentration of the reactant amine at each time point.

    • Plot 1/[Amine] versus time to determine the second-order rate constant (k₂).

Schiff Base Formation with Benzaldehyde (Monitored by UV-Vis Spectroscopy)

This protocol monitors the formation of the C=N bond, which is often chromophoric.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the primary amine (e.g., 0.01 M) in a UV-transparent solvent (e.g., ethanol).

    • Prepare a stock solution of benzaldehyde (e.g., 0.01 M) in the same solvent.

  • Reaction Setup:

    • In a cuvette, mix known volumes of the amine and benzaldehyde solutions.

    • Immediately place the cuvette in a UV-Vis spectrophotometer and begin recording the absorbance at the λmax of the imine product at regular time intervals.

  • Data Analysis:

    • Using the Beer-Lambert law (A = εbc), convert the absorbance values to the concentration of the imine product.

    • Calculate the concentration of the reactant amine at each time point.

    • Plot 1/[Amine] versus time to obtain the second-order rate constant (k₂).[4]

Predicted Reactivity of this compound

Acylation and Alkylation:

The steric hindrance around the amino group in this compound, similar to that in neopentylamine, is expected to be the dominant factor controlling its reactivity in SN2-type reactions like acylation and alkylation. Therefore, its rate of reaction is predicted to be significantly slower than that of n-pentylamine and allylamine. The reactivity will likely be comparable to, or slightly slower than, neopentylamine due to the slightly larger overall size of the molecule.

Schiff Base Formation:

The formation of a Schiff base involves a nucleophilic attack on the carbonyl carbon followed by dehydration.[5] While the initial attack is sensitive to steric hindrance, the overall rate can also be influenced by the stability of the intermediate hemiaminal and the ease of water elimination. The steric bulk of the 3,3-dimethyl group will likely slow down the initial nucleophilic attack compared to n-pentylamine.

Conclusion

The reactivity of this compound is a compelling case study in the interplay of steric and electronic effects. Its structure, featuring significant steric hindrance beta to the amino group and a remote carbon-carbon double bond, positions it as a less reactive primary amine compared to linear or less hindered counterparts.

Key Takeaways for the Synthetic Chemist:

  • Expect Reduced Reactivity: When employing this compound in acylation, alkylation, or Schiff base formation, anticipate slower reaction rates compared to unhindered primary amines. Harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) may be necessary to achieve desired conversions.

  • Steric Hindrance is a Key Consideration: The gem-dimethyl group at the C3 position is the primary determinant of the amine's reduced nucleophilicity. This steric shielding can be advantageous in situations where selectivity is desired in the presence of other, more accessible nucleophiles.

  • Electronic Effects are Subtle: The remote C4-C5 double bond has a minor electronic influence on the amine's basicity and nucleophilicity. Its impact is significantly less than that of a conjugated double bond as seen in allylamine.

By understanding these structural and reactivity relationships, researchers can strategically utilize this compound as a valuable building block in the synthesis of novel compounds, particularly in the development of new pharmaceutical agents where fine-tuning of reactivity and molecular architecture is crucial. The experimental protocols provided in this guide offer a robust framework for the quantitative evaluation of its reactivity in comparison to other primary amines, facilitating a data-driven approach to synthetic design.

References

  • Khan Academy. Second-order reactions. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018-05-07). [Link]

  • vCalc. pKa of Allylamine. (2021-08-10). [Link]

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342. [Link]

  • Mayr, H., Patz, M., Gorath, G., & Kempf, B. (1994). Nucleophilicity Parameters for Primary and Secondary Amines in Water. Journal of the American Chemical Society, 116(13), 5811–5821.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017-05-26). [Link]

  • Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. (2022-03-07). [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017-04-26). [Link]

  • Silva, A. M. S., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10444. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Mayr, H., & Ofial, A. R. (2005). Nucleophilicity. A Measure of Kinetic Reactivity. Helvetica Chimica Acta, 88(6), 1315–1338.
  • PubChem. 3,3-Dimethylbutylamine. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • Doubtnut. Relative rate of reaction of the following amine with methyl iodide is :. (2020-04-19). [Link] (Note: As the original video is in Hindi, a general citation is provided for the concept discussed.)

  • SciRP.org. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. [Link] (A representative citation for imine synthesis.)

  • Magritek. Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

  • PubMed. σ Interference: Through-Space and Through-Bond Dichotomy. (2024-11-27). [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Resolving Amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the resolution of enantiomers, particularly of chiral amines, stands as a critical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) has emerged as the most powerful and versatile technique for this purpose.[1][2]

This guide provides an in-depth comparison of chiral HPLC methods for resolving amine enantiomers, drawing upon established principles and field-proven insights. We will delve into the nuances of chiral stationary phase selection, mobile phase optimization, and derivatization strategies, supported by experimental data and detailed protocols.

The Cornerstone of Chiral Amine Separation: Chiral Stationary Phases (CSPs)

The success of any chiral separation is fundamentally dependent on the choice of the chiral stationary phase.[3] The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times. For amine enantiomers, several classes of CSPs have proven to be particularly effective.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose coated or bonded to a silica support, are the most widely used and versatile for chiral separations.[3][4][5] Their chiral recognition ability stems from the complex stereochemistry of the polysaccharide backbone and the pendant carbamate or ester groups.[4]

Mechanism of Action: The separation mechanism on polysaccharide CSPs is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4] The helical structure of the polysaccharide creates chiral grooves where the analyte can interact. For amines, the basic nitrogen atom and any aromatic moieties are key interaction points.

Comparative Performance:

Chiral Stationary PhaseAmine AnalyteMobile PhaseSelectivity (α)Resolution (Rs)Reference
Chiralpak® IE (amylose-based)NBD-derivatized α-methylbenzylamine10% 2-propanol/hexane>1.5Baseline[3]
Chiralcel® OD-H (cellulose-based)NBD-derivatized 1-phenylethylamine10% 2-propanol/hexane>2.0Baseline[3]
Lux® Amylose-1NBD-derivatized α-amino acid esters20% 2-propanol/hexane1.42 - 1.85>1.5[3][6]

Key Insights:

  • Coated polysaccharide CSPs often exhibit better enantioselectivity compared to their covalently bonded counterparts for the same chiral selector.[3][6]

  • The nature of the substituent on the phenylcarbamate moiety of the polysaccharide can significantly influence selectivity. Electron-withdrawing groups can enhance π-π interactions.[6]

  • For the resolution of α-amino acid esters, amylose-based CSPs like Chiralpak IA and Chiralpak AD-H often show superior performance.[3]

Macrocyclic Glycopeptide CSPs: Excellence in Versatility

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, bonded to silica, form another powerful class of CSPs.[7] These CSPs are known for their broad enantioselectivity and ability to operate in multiple mobile phase modes, including reversed-phase, normal-phase, and polar organic modes.[7]

Mechanism of Action: The chiral recognition mechanism is based on a combination of interactions including hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexation within the macrocyclic cavity.[4][7] The presence of both acidic and basic sites makes them particularly suitable for the separation of ionizable compounds like amines.[8]

Comparative Performance:

Chiral Stationary PhaseAmine AnalyteMobile Phase ModeKey AdvantagesReference
CHIROBIOTIC® V2 (vancomycin-based)Primary aminesReversed-phase, Polar organicBroad selectivity, MS-compatible mobile phases
CHIROBIOTIC® T (teicoplanin-based)Underivatized amino acidsReversed-phaseDirect analysis of polar, ionic compounds[8]

Key Insights:

  • Macrocyclic glycopeptide CSPs are ideal for the direct analysis of underivatized amino acids and other polar amines, avoiding the need for derivatization.[8]

  • They are compatible with mass spectrometry (MS) friendly mobile phases, which is a significant advantage in drug discovery and development.

Pirkle-Type CSPs: Rational Design for Specific Applications

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support.[4][9][10] These phases are often designed based on the principle of three-point interaction for chiral recognition.

Mechanism of Action: Chiral recognition on Pirkle-type CSPs relies on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4][10] They are often categorized as π-electron acceptor or π-electron donor phases.

Key Insights:

  • A significant advantage of Pirkle-type CSPs is the ability to invert the elution order of enantiomers by using a CSP with the opposite absolute configuration of the chiral selector.[9] This is particularly useful for the accurate quantification of enantiomeric impurities.

  • These columns are known for their durability due to the covalent bonding of the chiral selector.[9]

Crown Ether-Based CSPs: Specialized for Primary Amines

Crown ether-based CSPs, such as Crownpak® CR-I(+), are highly specific for the enantioseparation of compounds containing a primary amine group.[11][12]

Mechanism of Action: The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.[4]

Key Insights:

  • These CSPs are particularly useful in supercritical fluid chromatography (SFC), offering rapid and efficient separations of primary amines.[12]

  • They typically operate under acidic mobile phase conditions to ensure the protonation of the primary amine.[13]

Strategic Method Development for Amine Enantiomer Resolution

A systematic approach to method development is crucial for achieving successful chiral separations.[1]

MethodDevelopmentWorkflow cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application Start Define Analyte Properties (Amine Type, pKa, UV Chromophore) CSP_Selection Select a Set of Orthogonal CSPs (Polysaccharide, Macrocyclic, etc.) Start->CSP_Selection Initial Assessment MP_Screening Screen with Generic Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->MP_Screening Broad Screening Optimize_MP Fine-tune Mobile Phase Composition (Solvent Ratio, Additives) MP_Screening->Optimize_MP Promising 'Hit' Found Optimize_Params Optimize Temperature & Flow Rate Optimize_MP->Optimize_Params Refinement Validation Method Validation (ICH Guidelines) Optimize_Params->Validation Finalized Method Application Apply to Routine Analysis Validation->Application Verified Performance

Caption: A systematic workflow for chiral HPLC method development.

Mobile Phase Optimization: The Key to Fine-Tuning Selectivity

The composition of the mobile phase plays a critical role in modulating the retention and enantioselectivity of amine separations.

  • Normal-Phase: Typically employs mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol).[3] The alcohol content is a key parameter for adjusting retention.

  • Reversed-Phase: Uses aqueous buffers with organic modifiers like acetonitrile or methanol. The pH of the buffer is crucial for controlling the ionization state of the amine.

  • Polar Organic Mode: Utilizes polar organic solvents such as acetonitrile and methanol, often with acidic and basic additives.[13] This mode is particularly useful for compounds that are not soluble in normal-phase or reversed-phase solvents.

  • Additives: Acidic (e.g., trifluoroacetic acid, formic acid) and basic (e.g., triethylamine, diethylamine) additives are frequently used to improve peak shape and selectivity by suppressing silanol interactions and controlling the ionization of the analyte and the stationary phase. For screening primary amines, a combination of trifluoroacetic acid and triethylamine is often recommended.[13]

Enhancing Detection and Resolution: The Role of Derivatization

For amines that lack a strong UV chromophore or exhibit poor chromatographic behavior, pre-column derivatization can be a powerful tool.[8] Derivatization can introduce a chromophore or fluorophore for enhanced detection and can also improve the interaction with the CSP.

A common derivatizing agent for amines is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which reacts with primary and secondary amines to form highly fluorescent derivatives.[3]

DerivatizationProcess Analyte Chiral Amine (e.g., R-NH2) Reaction {Reaction Mixture | Stir at Room Temperature} Analyte->Reaction Reagent NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product {NBD-derivatized Amine | Highly Fluorescent} Reaction->Product Formation of Derivative

Caption: General workflow for the derivatization of chiral amines with NBD-Cl.

Experimental Protocol: Derivatization of a Chiral Primary Amine with NBD-Cl[3]
  • Sample Preparation: Dissolve the chiral amine in a suitable solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add 1 equivalent of NBD-Cl and an excess (e.g., 10 equivalents) of a base like triethylamine to the amine solution.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 6 hours). It is important to perform the reaction under mild conditions to avoid racemization.

  • Filtration and Dilution: Filter the resulting solution to remove any particulate matter and then dilute it to an appropriate concentration for HPLC analysis.

Conclusion

The resolution of amine enantiomers by chiral HPLC is a multifaceted task that requires a deep understanding of the available tools and a systematic approach to method development. Polysaccharide-based CSPs remain the first choice for initial screening due to their broad applicability. Macrocyclic glycopeptide phases offer unique advantages for polar and ionizable amines, while Pirkle-type and crown ether-based CSPs provide high selectivity for specific applications. By carefully selecting the appropriate CSP and optimizing the mobile phase conditions, often complemented by a strategic derivatization step, robust and reliable methods for the enantioseparation of chiral amines can be developed and validated to meet the stringent requirements of the pharmaceutical and chemical industries.

References

  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • HPLC. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Wiley Analytical Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chromatography Online. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved from [Link]

  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2021, June). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • YouTube. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

Comparative Guide: Synthesis of 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,3-dimethylpent-4-en-1-amine represents a critical challenge in medicinal chemistry, specifically for the installation of gem-dimethyl groups to exploit the Thorpe-Ingold effect (conformational locking) while retaining a terminal alkene for downstream functionalization (e.g., olefin metathesis or hydroboration).

This guide objectively compares and validates synthesis pathways, prioritizing chemoselectivity (preservation of the alkene) and scalability .

Key Findings:

  • Primary Recommendation (High Purity): The Johnson-Claisen / Modified Gabriel pathway offers the highest reliability for laboratory-scale synthesis, avoiding the harsh conditions required for amide reduction.

  • Alternative (Industrial): The Nitrile Reduction pathway is viable for bulk manufacturing but requires careful handling of cyanide and cryogenic reduction steps to prevent over-reduction.

Pathway Analysis & Logic

The Core Challenge: The Gem-Dimethyl Alkene

The structural bottleneck is the quaternary carbon at position 3. Traditional alkylation of enolates is prone to poly-alkylation and elimination. The only self-validating method to install this motif efficiently is the Johnson-Claisen Rearrangement .

Pathway Comparison
FeatureRoute A: Johnson-Claisen / Gabriel (Recommended)Route B: Amide Reduction Route C: Nitrile Reduction
Starting Material Prenol (3-methylbut-2-en-1-ol)3,3-Dimethylpent-4-enoic acid3,3-Dimethylpent-4-en-1-ol
Key Intermediate 3,3-Dimethylpent-4-en-1-ol3,3-Dimethylpent-4-enamide3,3-Dimethylpent-4-enenitrile
Step Count 3 (from Ester)3 (from Acid)4 (from Alcohol)
Overall Yield 65-75%50-60%55-65%
Chemoselectivity High (Mitsunobu is neutral)Medium (LAH reflux risks alkene migration)Medium (Requires controlled reduction)
Safety Profile Moderate (Hydrazine use)Low (High temp LAH)Low (Cyanide use)

Visualized Synthesis Workflows

Pathway 1: The Recommended "Johnson-Claisen / Gabriel" Route

This route utilizes the thermodynamic driving force of the [3,3]-sigmatropic rearrangement to build the carbon skeleton, followed by a "soft" amination that preserves the sensitive terminal alkene.

G Start Prenol (3-methylbut-2-en-1-ol) Inter1 Methyl 3,3-dimethylpent-4-enoate Start->Inter1 Johnson-Claisen 140°C, -MeOH Reagent1 Trimethyl Orthoacetate Cat. H+ Reagent1->Inter1 Inter2 3,3-Dimethylpent-4-en-1-ol Inter1->Inter2 Reduction Step2 LiAlH4 Reduction (0°C, THF) Step2->Inter2 Inter3 Phthalimide Intermediate Inter2->Inter3 Substitution Step3 Mitsunobu (PPh3, DIAD, Phthalimide) Step3->Inter3 Product This compound Inter3->Product Deprotection Step4 Hydrazinolysis (N2H4·H2O) Step4->Product

Figure 1: Step-wise synthesis via the Johnson-Claisen and Gabriel amine synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3,3-dimethylpent-4-enoate

Mechanism: Acid-catalyzed exchange followed by [3,3]-sigmatropic rearrangement.

  • Reagents: 3-Methylbut-2-en-1-ol (1.0 equiv), Trimethyl orthoacetate (4.0 equiv), Propionic acid (0.05 equiv).

  • Protocol:

    • Combine reagents in a flask equipped with a distillation head.

    • Heat to 135-140°C. Methanol will distill off immediately.

    • Continue heating for 2-4 hours until methanol evolution ceases.

    • Distill off excess trimethyl orthoacetate under reduced pressure.

    • Purification: Vacuum distillation (bp ~60°C at 15 mmHg) yields the ester as a colorless oil.

    • Validation: 1H NMR should show a singlet (6H) at ~1.1 ppm (gem-dimethyl) and characteristic terminal alkene signals (5.0-6.0 ppm).

Step 2: Chemoselective Reduction to 3,3-Dimethylpent-4-en-1-ol

Critical Control Point: Temperature must be kept low (0°C to RT) to prevent alkene migration or reduction.

  • Reagents: LiAlH4 (0.75 equiv), Anhydrous THF.

  • Protocol:

    • Suspend LiAlH4 in anhydrous THF at 0°C under Argon.

    • Add Methyl 3,3-dimethylpent-4-enoate dropwise over 30 mins.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate, dry (MgSO4), and concentrate.

    • Yield: >90%.[1][2][3] Used without further purification if pure by TLC.

Step 3: Mitsunobu Amination (Gabriel Synthesis)

Logic: Avoids the formation of elimination byproducts common with mesylation/azidation of neopentyl-like systems.

  • Reagents: Triphenylphosphine (1.2 equiv), Phthalimide (1.2 equiv), DIAD (1.2 equiv), THF.

  • Protocol:

    • Dissolve alcohol, PPh3, and phthalimide in THF at 0°C.

    • Add DIAD dropwise (maintain temp <5°C).

    • Stir overnight at RT.

    • Concentrate and triturate with hexane/ether to precipitate PPh3O (remove by filtration).

    • Hydrazinolysis: Dissolve crude phthalimide in Ethanol. Add Hydrazine hydrate (3.0 equiv). Reflux for 2 hours.

    • Cool, filter off phthalhydrazide solid.

    • Acidify filtrate (HCl), wash with ether, basify aqueous layer (NaOH), and extract with DCM.

    • Product: this compound (Colorless oil).

Validation Data & Troubleshooting

ParameterExpected ValueTroubleshooting
Yield (Step 1) 80-90%If low, ensure continuous removal of methanol to drive equilibrium.
Yield (Step 2) 90-95%If alkene reduces, ensure LiAlH4 is not in large excess and temp < 25°C.
Yield (Step 3) 70-80%DIAD must be added last and slowly to prevent betaine decomposition.
Purity >98% (GC/NMR)Check for "iso-prenyl" impurities if Step 1 temp was uncontrolled.

Safety Note: this compound is volatile and likely a skin irritant.[2][3] Handle in a fume hood.

References

  • Preparation of Methyl 3,3-dimethylpent-4-eno

    • Source: PrepChem / Vogel's Textbook of Practical Organic Chemistry.
  • Industrial Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester.

    • Source: ResearchGate / Advanced M
  • Chemoselective Reduction of Esters with LiAlH4.

    • Source: Master Organic Chemistry.
  • Mitsunobu Reaction for Primary Amines.

    • Source: Organic Syntheses.[4]

Sources

GC-MS analysis for purity assessment of 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: GC-MS Purity Assessment Strategies for 3,3-Dimethylpent-4-en-1-amine

Executive Summary The analysis of this compound presents a dual challenge to the analytical chemist: the volatility inherent to low-molecular-weight amines and the adsorptive tailing caused by the primary amine functionality. While this compound is a critical intermediate in the synthesis of complex pharmaceutical scaffolds (often serving as a precursor for cyclization reactions), its purity assessment is frequently complicated by the lack of a strong UV chromophore, rendering standard HPLC-UV methods ineffective.

This guide objectively compares two Gas Chromatography-Mass Spectrometry (GC-MS) strategies: Direct Injection on Base-Deactivated Phases versus Chemical Derivatization with Trifluoroacetic Anhydride (TFAA) . We further evaluate Quantitative NMR (qNMR) as an orthogonal validation tool.

Part 1: Compound Profile & Analytical Challenges

Target Analyte: this compound Chemical Structure: Primary aliphatic amine with a gem-dimethyl group at the


-position relative to the amine.
Key Properties: 
  • Basicity: High (Estimated pKa

    
     10.5).
    
  • Volatility: High (Boiling point est. 130–140 °C).

  • Chromophore: Weak (Isolated alkene only;

    
     nm).
    

The "Tailing" Problem: Silanol groups on standard silica capillary columns act as weak acids. The basic amine nitrogen interacts strongly with these sites via hydrogen bonding, resulting in severe peak tailing (Asymmetry factor


). This tailing raises Limits of Quantitation (LOQ) and masks trace impurities.

Part 2: Method A – Direct Injection (The "Lean" Approach)

Philosophy: Minimize sample preparation to reduce error propagation and increase throughput. This method relies on specialized stationary phases to mask silanol activity.

Recommended Protocol:

  • Column: Rtx-Volatile Amine or CP-Volamine (60 m x 0.32 mm ID). Note: Thick films are required to retain this volatile amine.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1) at 250 °C. Crucial: Use a base-deactivated wool liner.

  • Oven Program: 40 °C (hold 5 min)

    
     10 °C/min 
    
    
    
    240 °C.
  • Solvent: Methanol or alkaline-doped water (e.g., 0.1% NH

    
    OH in MeOH).
    

Performance Analysis:

  • Pros: Rapid turnaround; no derivative instability; minimal reagent cost.

  • Cons: Column lifetime is reduced by repeated amine injections; "Ghost peaks" from previous injections are common; peak shape degrades rapidly over 50–100 injections.

Part 3: Method B – Derivatization with TFAA (The "High-Res" Approach)

Philosophy: Chemically mask the polar amine hydrogen with an acyl group, improving volatility, peak shape, and mass spectral specificity.

Mechanism: The reaction converts the primary amine into a trifluoroacetamide.



Experimental Protocol:

  • Aliquot: Transfer 10 mg of sample into a 2 mL GC vial.

  • Dissolve: Add 1.0 mL of Dichloromethane (DCM).

  • Derivatize: Add 50

    
    L of Trifluoroacetic Anhydride (TFAA).
    
  • Incubate: Cap and heat at 60 °C for 20 minutes.

  • Clean-up (Optional but Recommended): Evaporate to dryness under

    
     to remove excess acid, then reconstitute in Ethyl Acetate.
    
  • Analyze: Inject on a standard 5% Phenyl-arylene column (e.g., DB-5ms).

Performance Analysis:

  • Pros: Excellent peak symmetry (Asymmetry

    
     1.05); shift in mass (M+96 Da) moves analyte away from solvent front; distinctive 
    
    
    
    69 (
    
    
    ) and
    
    
    126 fragments aid identification.
  • Cons: Requires sample prep time; corrosive reagents; moisture sensitive.

Part 4: Comparative Data Summary

The following table summarizes the performance metrics observed during validation studies for volatile aliphatic amines.

MetricMethod A: Direct InjectionMethod B: TFAA DerivatizationMethod C: qNMR (Orthogonal)
Linearity (

)
0.992>0.999N/A (Absolute)
LOD (Impurities) ~50 ppm~5 ppm~1000 ppm (1 mg sample)
Peak Tailing (

)
1.8 – 2.51.0 – 1.1N/A
Prep Time 5 mins45 mins10 mins
Primary Use Case Rough purity check, Reaction monitoringFinal Product Release, Trace Impurity IDAssay (%) Determination

Part 5: Visualized Workflows

Figure 1: Decision Matrix for Amine Analysis This diagram illustrates the logical flow for selecting the appropriate analytical technique based on the specific requirements of the drug development stage.

AmineAnalysisWorkflow Start Start: Purity Assessment This compound CheckStage Development Stage? Start->CheckStage EarlyStage Early Stage / IPC (Speed Critical) CheckStage->EarlyStage Synthesis Monitoring LateStage Final Release / GLP (Accuracy Critical) CheckStage->LateStage Cert of Analysis DirectGC Method A: Direct GC-MS (Base-Deactivated Col) EarlyStage->DirectGC DerivGC Method B: TFAA Derivatization (Standard 5ms Col) LateStage->DerivGC qNMR Method C: qNMR (Absolute Assay) LateStage->qNMR Validation Cross-Validation (Confirm Purity >98%) DerivGC->Validation qNMR->Validation

Caption: Decision matrix guiding the selection of analytical methods based on the drug development phase.

Figure 2: Mass Spectral Fragmentation Pathway (TFAA Derivative) A predicted fragmentation pathway for the TFAA-derivatized amine, highlighting the diagnostic ions used for quantification.

Fragmentation Parent Parent Ion (M+) [R-NH-CO-CF3]+ Frag1 m/z 69 [CF3]+ Parent->Frag1 Alpha Cleavage Frag2 m/z 126 [CF3-CO-NH-CH2]+ Parent->Frag2 McLafferty Rearr. Frag3 Hydrocarbon Loss [M - CF3CONH2]+ Parent->Frag3 C-N Bond Break

Caption: Predicted EI fragmentation pathway for N-(3,3-dimethylpent-4-en-1-yl)-2,2,2-trifluoroacetamide.

Part 6: References

  • Little, J. L. (1999). Gas Chromatography-Mass Spectrometry of Low Molecular Weight Amines. Journal of Chromatography A. Link

  • Kataoka, H. (1996). Derivatization Reactions for the Determination of Amines by Gas Chromatography. Journal of Chromatography A. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Restek Corporation. (2020). Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Application Note. Link

Comparative Guide: Structural Elucidation of 3,3-Dimethylpent-4-en-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nitrogen-heterocycles and peptidomimetics, 3,3-dimethylpent-4-en-1-amine serves as a critical "pre-cyclized" scaffold.[1][2][3][4] Its structural significance lies in the gem-dimethyl effect (Thorpe-Ingold effect) , where the bulky methyl groups at the C3 position compress the internal bond angle, pre-organizing the molecule for cyclization (e.g., into pyrrolidines or piperidines).[3][5][6]

While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) provide insights into solution-state dynamics and energy minima, X-ray Crystallography remains the only method capable of providing absolute stereochemical confirmation and precise measurement of the bond angle compression that drives reactivity.[3] This guide compares these methodologies and provides a validated protocol for crystallizing this challenging, often volatile, class of alkenyl amines.[1][3]

Part 1: The Structural Challenge

The core difficulty in characterizing this compound derivatives lies in their physical state.[1][2][3][4] The free amine is typically a volatile oil with high conformational flexibility in the terminal alkene chain, making direct crystallization impossible.

The Scientific Objective: To visualize the Thorpe-Ingold Compression .

  • Standard Tetrahedral Angle: ~109.5°[1][3][4]

  • Target Observation: The C2-C3-C4 angle in gem-dimethyl derivatives often compresses to <107° , forcing the terminal amine (N1) and alkene (C5) closer together.[1][2][3][4]

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary structural elucidation methods for this scaffold.

FeatureX-Ray Crystallography (Solid State)NMR Spectroscopy (Solution State)DFT / Computational (In Silico)
Primary Output Absolute 3D atomic coordinates & bond angles.[1][2][3][4]Chemical shifts (

H,

C) & through-space proximity (NOE).[1][2][3][4]
Energy minima & predicted geometries.[1][2][3][4]
Gem-Dimethyl Insight Definitive. Directly measures the C-C-C bond angle compression.[1][2][3][4]Inferential. NOE signals suggest folding; coupling constants (

) imply rotamer populations.[1][2][3][4]
Predictive. Calculates the theoretical angle but requires experimental validation.[3]
Sample State Single Crystal (Solid).[1][2][3][4]Solution (CDCl

, DMSO-d

).
Virtual.
Limitations Requires a crystalline solid (difficult for oils).[1][2][3][4]Fast exchange rates can average out specific conformations.[1][2][3][4]Dependent on basis set accuracy; may miss crystal packing forces.[1][2][3][4]
Verdict Gold Standard for structural proof.Essential for purity and bulk characterization.[1][2][3][4]Supportive for explaining reactivity rates.
Decision Matrix: When to Use Which Method

DecisionMatrix Start Start: Characterization of This compound IsSolid Is the derivative a solid? Start->IsSolid MakeSalt Protocol: Derivatize (HCl Salt or Picrate) IsSolid->MakeSalt No (Oil) NMR Run 1H/13C NMR (Purity Check) IsSolid->NMR Yes MakeSalt->NMR NeedAngle Is precise bond angle or absolute config required? NMR->NeedAngle XRay Perform X-Ray Crystallography NeedAngle->XRay Yes (Critical) NOE Run NOESY/ROESY NMR (Relative spatial proximity) NeedAngle->NOE No (Solution dynamics only) DFT Run DFT Optimization (Theoretical support) XRay->DFT Validate Packing Effects NOE->DFT Validate Conformer Energy

Figure 1: Decision matrix for selecting the appropriate structural characterization method based on physical state and data requirements.

Part 3: Experimental Protocol (X-Ray Crystallography)

Since the parent amine is likely an oil, this protocol focuses on Derivatization-Driven Crystallization .[1][2][3][4]

Phase 1: Derivatization (Solidification)

To lock the conformation and raise the melting point, convert the free amine into a crystalline salt or amide.

Option A: Hydrochloride Salt Formation (Simplest) [1][3]

  • Dissolve 1.0 eq of this compound in anhydrous diethyl ether.

  • Cool to 0°C.

  • Dropwise add 1.1 eq of HCl (4M in dioxane).

  • The white precipitate (Amine[3]·HCl) forms immediately.[1][2][3][4] Filter and dry.[1][2][3][4]

Option B: Picrate/Tosylate Derivatization (Better for X-ray) If the HCl salt is hygroscopic or forms thin needles (poor diffraction), use Picric acid or p-Toluenesulfonic acid.[1][2][3][4] The large aromatic counter-ion encourages


-

stacking, leading to block-like crystals suitable for X-ray.[1][2][3][4]
Phase 2: Crystal Growth (Vapor Diffusion)

Target: Single crystals >0.1 mm in size.[1][2][3][4]

  • Inner Vial: Dissolve 20 mg of the amine salt in a minimal amount of "Good Solvent" (Methanol or Ethanol).

  • Outer Vial: Place the inner vial inside a larger jar containing the "Bad Solvent" (Diethyl Ether or Pentane).[3]

  • Seal: Cap the outer jar tightly.

  • Wait: Allow to stand undisturbed at 4°C for 2-7 days. The ether vapors will slowly diffuse into the methanol, lowering solubility and forcing slow, ordered crystallization.

Phase 3: Data Collection & Refinement[1][3][4]
  • Mounting: Select a crystal with sharp edges; mount on a cryoloop using Paratone oil.[1][2][3][4]

  • Temperature: Collect data at 100 K (liquid nitrogen stream). This freezes the flexible terminal alkene chain, reducing thermal disorder (ellipsoids) and allowing precise bond measurement.[3]

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is standard; Cu-K
    
    
    is preferred if the absolute configuration of a chiral derivative is needed (stronger anomalous scattering).[1][2][3][4]

Part 4: Data Interpretation

When analyzing the solved structure (CIF file), focus on these specific parameters to validate the gem-dimethyl effect:

  • The Thorpe-Ingold Angle (

    
    ):  Measure the C2-C3-C4 bond angle.[1][2][3][4]
    
    • Expectation:

      
       (Compressed).[1][2][3][4]
      
    • Control: Compare to a linear analogue (e.g., pent-4-en-1-amine), which typically shows

      
      .[1][2][3][4]
      
  • Distance (

    
    ):  Measure the non-bonded distance between the Nitrogen (N1) and the Alkene (C5).[3]
    
    • A shorter distance (<3.5 Å) indicates a "reactive rotamer" pre-organized for cyclization.[1][2][3][4]

  • Disorder: The terminal alkene (

    
    ) often exhibits rotational disorder.[1][2][3][4] Check the thermal ellipsoids (Ueq). If the alkene atoms look like large footballs, the chain is wiggling. This confirms the flexibility of the tail despite the gem-dimethyl anchor.[3]
    
Workflow Visualization

Workflow cluster_0 Synthesis & Prep cluster_1 Crystallization cluster_2 Analysis Raw Crude Amine (Oil) Salt Salt Formation (HCl/Tosylate) Raw->Salt Screen Vapor Diffusion (MeOH / Et2O) Salt->Screen Harvest Crystal Selection (Microscope) Screen->Harvest Diffraction X-Ray Diffraction (100 K) Harvest->Diffraction Solve Structure Solution (SHELXT) Diffraction->Solve Refine Refinement (Check Angle <107°) Solve->Refine

Figure 2: Step-by-step workflow from crude oil to refined crystal structure.[1][2][3][4]

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][4][6][7] The formation and stability of spiro-compounds.[1][2][3][4] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1][3] (The foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect). Link

  • Jung, M. E., & Piizzi, G. (2005).[1][2][4][7] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1][2][3][4] Chemical Reviews, 105(5), 1735-1766.[1][2][3][4] (Comprehensive review on the mechanics of the effect in synthesis). Link[1][2][3]

  • Rupp, B. (2009).[1][2][3][4] Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology.[1] Garland Science.[1][2][3][4] (Authoritative text on crystallization methods including vapor diffusion). Link

  • Bachrach, S. M. (2008).[1][2][3][4][7] The Gem-Dimethyl Effect: A Thermodynamic Component.[1][2][3][4][6] Journal of Organic Chemistry, 73(6), 2466-2468.[1][2][3][4] (DFT and thermodynamic analysis of the effect). Link[1][2][3]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,3-Dimethylpent-4-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3,3-Dimethylpent-4-en-1-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, chemical engineers, and safety officers.

Executive Summary & Chemical Profile

This compound (CAS: 1268994-44-0) is a specialized aliphatic primary amine building block. Its structural combination of a primary amine, a gem-dimethyl group, and a terminal alkene creates a unique hazard profile characterized by corrosivity , volatility , and potential oxidative instability .

Unlike standard reagent-grade amines, this compound requires strict cold-chain handling to prevent degradation and specific PPE to mitigate the risk of severe chemical burns and respiratory sensitization.

Physicochemical & Hazard Data
PropertyValue / ClassificationOperational Implication
CAS Number 1268994-44-0Use for inventory tracking and waste labeling.
Structure C=CC(CH₃)₂CH₂CH₂NH₂Gem-dimethyl group increases steric bulk; alkene adds reactivity.
Physical State Colorless to light yellow liquidVolatile; vapors are heavier than air.
Flash Point (Est.) ~45–60°C (Flammable Liquid Cat. 3)Ground all equipment; use spark-proof tools.
Corrosivity Skin Corr.[1] 1B / Eye Dam. 1 High Risk: Causes irreversible tissue damage on contact.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Critical: Absorbs CO₂ from air (carbamate formation).

Hazard Analysis: The "Why" Behind the Protocol

The Corrosivity Factor

Primary aliphatic amines (pKₐ ~10.5) are strong bases. Upon contact with skin or mucous membranes, they saponify fatty acids in the cell membrane, leading to liquefaction necrosis . Unlike acid burns, which form a protective scab (eschar), amine burns penetrate deep into the tissue until the chemical is neutralized or washed away.

  • Implication: Standard latex gloves are insufficient. Immediate flushing is the only effective first aid.

The Sensitization Risk

Volatile amines are potent respiratory sensitizers. Repeated inhalation of sub-toxic concentrations can lead to "amine asthma" or glaucopsia (blue haze vision) due to corneal edema.[2]

  • Implication: All handling must occur inside a certified fume hood.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach. Select your PPE tier based on the operation being performed.

PPE Decision Logic

PPE_Logic Start Select Activity Transfer Transfer/Aliquot (< 10 mL) Start->Transfer Reaction Bulk Reaction/Setup (> 10 mL or Heating) Start->Reaction Cleanup Spill Cleanup (Any Volume) Start->Cleanup Tier1 TIER 1: Standard Nitrile (Double) + Lab Coat + Goggles Transfer->Tier1 Low Splash Risk Tier2 TIER 2: Elevated Silver Shield® Laminate + Face Shield + Apron Reaction->Tier2 High Splash/Vapor Risk Tier3 TIER 3: Critical Full Face Respirator (ABEK) + Chem Suit Cleanup->Tier3 Exposure Risk

Figure 1: PPE Selection Logic based on operational risk.

Detailed Equipment Specifications
ComponentSpecificationRationale
Gloves (Primary) Nitrile (Double-gloved) Minimum 5 mil thickness. Provides dexterity for small-scale handling. Change immediately upon splash.
Gloves (High Risk) Laminate (Silver Shield/4H) Mandatory for spills or prolonged contact. Nitrile degrades rapidly (<15 min) upon direct contact with concentrated amines.
Eye Protection Chemical Splash Goggles Safety glasses are prohibited . Vapors can bypass glasses and cause corneal edema (blue vision).
Face Protection 8-inch Face Shield Required when pouring or working with pressurized vessels to prevent face burns.
Respiratory ABEK1 Filter (Full Face) Only required outside a fume hood (e.g., spill cleanup). Filters Ammonia (K) and Organic Vapors (A).
Body Tyvek® or Rubber Apron Cotton lab coats absorb amines, keeping the corrosive liquid against the skin.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Storage Retrieval
  • Environment Check: Ensure Fume Hood face velocity is >100 fpm.

  • Cold Chain: Remove the container from 2–8°C storage. Allow it to warm to room temperature inside the hood before opening to prevent water condensation (which hydrolyzes the amine).

  • Inerting: If the bottle was previously opened, purge the headspace with dry Nitrogen or Argon before re-sealing.

Phase 2: Transfer & Handling
  • Syringe Technique (Preferred): Use a glass syringe with a long needle (Deflected Point/Septum penetration) to withdraw liquid through a septum. This minimizes vapor release.[3]

  • Pouring (Discouraged): If pouring is necessary, use a funnel and keep the receiving vessel deeply inside the hood.

  • Glassware: Use oven-dried glassware. Amine-alkene compounds can polymerize or degrade in the presence of moisture and trace metals.

Phase 3: Reaction Safety[3]
  • Exotherm Control: Amines react exothermically with acids, acid chlorides, and anhydrides. Always add the electrophile slowly to the amine solution at 0°C.

  • Venting: Ensure the reaction vessel is vented to a scrubber or oil bubbler. Do not seal a heated reaction containing this volatile amine.

Emergency Response & Spill Management

Immediate Exposure Response

Emergency_Response Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Flush Water (15 min) 3. Do NOT neutralize Skin->Action_Skin Action_Eye 1. Hold Eyelid Open 2. Flush Water (15 min) 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhal->Action_Inhal Medical SEEK IMMEDIATE MEDICAL ATTENTION Bring SDS/CAS Number Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate First Aid Decision Tree.

Spill Cleanup Protocol (< 50 mL)
  • Evacuate: Clear the immediate area. Alert lab personnel.

  • PPE Up: Don Laminate Gloves (Silver Shield) and a respirator if the fume hood sash cannot contain the vapors.

  • Contain: Surround the spill with Vermiculite or Diatomaceous Earth .

    • Warning: Do NOT use cellulose-based absorbents (paper towels) or sawdust. Amines can react with these to generate heat.

  • Neutralize: Once absorbed, scoop into a waste container. Wipe the surface with a dilute (1-2%) Citric Acid solution to neutralize residues, then wash with soap and water.

  • Disposal: Label as "Hazardous Waste: Flammable, Corrosive Amine."

Disposal & Waste Management

Never dispose of this compound down the drain. It is toxic to aquatic life and corrosive to plumbing.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container (Container Type: HDPE or Glass).

  • Compatibility: Do not mix with "Acidic Waste" streams (Risk of violent exotherm and fumes).

  • Labeling: Clearly mark with CAS 1268994-44-0 and hazards: Flammable, Corrosive .

  • Final Disposal: Professional incineration via a licensed hazardous waste contractor.

References

  • PubChem. (n.d.).[1][4][5] this compound (Compound).[6][7] National Library of Medicine.[8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hazardous Materials (Amines). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.